p-SCN-Bn-pcta
Description
BenchChem offers high-quality p-SCN-Bn-pcta suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-SCN-Bn-pcta including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O6S/c31-23(32)14-28-8-9-29(15-24(33)34)13-22(10-18-4-6-19(7-5-18)26-17-37)30(16-25(35)36)12-21-3-1-2-20(11-28)27-21/h1-7,22H,8-16H2,(H,31,32)(H,33,34)(H,35,36)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOBASOXWBKMSC-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=NC(=CC=C2)CN(C(CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=NC(=CC=C2)CN([C@H](CN1CC(=O)O)CC3=CC=C(C=C3)N=C=S)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949147-44-8 | |
| Record name | p-SCN-Bn-pcta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949147448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-SCN-BN-PCTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79XFT02E12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
p-SCN-Bn-PCTA chemical structure and properties
Whitepaper: p-SCN-Bn-PCTA — Structural Causality, Coordination Kinetics, and Radiopharmaceutical Applications
Prepared by: Senior Application Scientist, Radiopharmaceutical Development Target Audience: Researchers, Radiochemists, and Drug Development Professionals
Executive Summary
The development of targeted radiopharmaceuticals relies heavily on the bifunctional chelator (BFC) to securely tether a radioactive metal to a biological targeting vector (e.g., monoclonal antibodies, peptides, or aptamers). p-SCN-Bn-PCTA (2-[(4S)-3,9-bis(carboxymethyl)-4-[(4-isothiocyanatophenyl)methyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid) has emerged as a premier macrocyclic BFC[1]. By merging the robust thermodynamic stability of macrocyclic ligands with the rapid complexation kinetics typically reserved for acyclic chelators, PCTA overcomes the traditional limitations of industry-standard chelators like DOTA[2]. This guide deconstructs the chemical properties, kinetic advantages, and validated benchtop protocols for utilizing p-SCN-Bn-PCTA in drug development.
Chemical Structure and Coordination Causality
The superiority of p-SCN-Bn-PCTA is rooted in its unique structural domains, each engineered for a specific chemical function:
-
The PCTA Backbone (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid): Unlike the flexible DOTA macrocycle, PCTA incorporates a rigid pyridine ring into its tetraaza framework[1]. This pyridine ring acts as a built-in preorganizing element. By restricting the conformational freedom of the macrocycle, it drastically lowers the activation energy required for metal ion insertion[2].
-
The Carboxylate Arms: Three acetate arms provide the necessary oxygen donors to satisfy the coordination sphere of various radiometals, ensuring high thermodynamic stability and preventing in vivo transchelation[2].
-
The p-SCN-Bn Linker: The para-isothiocyanatobenzyl moiety serves as a highly reactive electrophile. It enables site-specific bioconjugation by reacting with deprotonated primary amines (such as the ε-amino groups of lysine residues) to form a robust, irreversible covalent thiourea bond[3].
Caption: Structural domains of p-SCN-Bn-PCTA and their functional causality in radiopharmaceutical design.
Radiometal Complexation Kinetics & Stability Profile
PCTA exhibits some of the fastest formation rates with lanthanides and transition metals among all 9- to 14-membered macrocyclic ligands[2]. This rapid kinetic profile is highly advantageous for short-lived isotopes (e.g., ^68Ga) and temperature-sensitive biological vectors (e.g., intact antibodies or RNA aptamers)[4][5].
Table 1: Comparative Radiometal Complexation Profile of PCTA
| Radiometal | Optimal Temp | Time to >95% RCY | Kinetic Stability / In Vivo Performance | Reference |
| ^68Ga (PET) | Room Temp | 5 minutes | Impervious to transchelation by human apo-transferrin. | [5] |
| ^64Cu (PET) | 5°C – 60°C | 30 minutes | Superior serum stability over 48h compared to DTPA derivatives. | [3][4] |
| ^90Y (Therapy) | 80°C | < 5 minutes | High stability, but highly sensitive to Fe(III) trace metal competition. | [6] |
Critical Insight on Trace Metal Interference: The rapid kinetics of PCTA is a double-edged sword; it will rapidly complex trace metal impurities if present. Studies have shown that PCTA is highly sensitive to Fe(III), Cu(II), and Zn(II) competition[6]. For instance, during ^90Y radiolabeling, Fe(III) concentrations that would minimally affect DOTA will significantly depress the radiochemical yield (RCY) of PCTA[6]. Therefore, ultra-pure, metal-free reagents are mandatory.
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality.
Protocol 1: Bioconjugation of p-SCN-Bn-PCTA to a Monoclonal Antibody
Causality Principle: The isothiocyanate (-NCS) group reacts exclusively with unprotonated primary amines. At physiological pH (7.4), most lysine ε-amino groups are protonated (NH3+). Elevating the pH to 8.5–9.0 deprotonates a fraction of these amines (NH2), making them nucleophilic enough to attack the electrophilic carbon of the -NCS group[2][4].
-
Buffer Exchange & Metal Scavenging: Dialyze the monoclonal antibody (mAb) into a metal-free 0.1 M Sodium Bicarbonate (NaHCO3) buffer at pH 8.5–9.0. Add 50 mM EDTA (50 µL per 10 mg mAb) and incubate for 30 minutes to scavenge any endogenous trace metals[3]. Remove EDTA via spin-filter dialysis (e.g., Amicon Ultra).
-
Conjugation Reaction: Dissolve p-SCN-Bn-PCTA in LC-MS grade DMSO. Add the chelator to the mAb solution at a 10:1 to 50:1 molar excess (depending on the desired Chelator-to-Antibody Ratio, CAR)[2][4]. Limit DMSO to <5% of the total reaction volume to prevent protein denaturation.
-
Incubation: Incubate the mixture at 37°C for 2 hours (or 40°C for aptamers)[4].
-
Purification: Remove unreacted p-SCN-Bn-PCTA using Size Exclusion Chromatography (SEC, e.g., PD-10 column) equilibrated with 0.1 M Ammonium Acetate (pH 5.5).
-
Self-Validation Step: Determine the CAR using Isotopic Dilution Assays or MALDI-TOF Mass Spectrometry before proceeding to radiolabeling.
Protocol 2: Radiolabeling the PCTA-Conjugate with ^64Cu
Causality Principle: Radiometals require a slightly acidic environment (pH 5.0–6.0) to prevent the formation of insoluble metal hydroxides, while still allowing the carboxylate arms of PCTA to remain sufficiently deprotonated for active coordination[4].
-
Reaction Setup: Transfer 50–100 µg of the purified PCTA-mAb conjugate into a metal-free microcentrifuge tube. Ensure the buffer is 0.1 M Ammonium Acetate at pH 5.5.
-
Isotope Addition: Add 37–75 MBq (1–2 mCi) of ^64CuCl2 (diluted in ultrapure water or dilute HCl) to the conjugate[4].
-
Complexation: Incubate the reaction at 37°C for 30 minutes. (Note: PCTA can label ^64Cu efficiently even at room temperature, preserving the integrity of heat-sensitive vectors)[3][4].
-
Self-Validation (Quality Control): Withdraw a 2 µL aliquot and spot it at the origin of an Instant Thin Layer Chromatography (ITLC-SG) strip. Develop the strip in 50 mM EDTA or 0.1 M Citric Acid.
-
Logic: Intact ^64Cu-PCTA-mAb remains at the origin (Rf = 0.0), while free ^64Cu is complexed by the mobile phase and migrates to the solvent front (Rf = 1.0)[4]. Ensure RCY is >95%.
-
Caption: Step-by-step bioconjugation and radiolabeling workflow for p-SCN-Bn-PCTA based radiopharmaceuticals.
Conclusion
p-SCN-Bn-PCTA represents a critical evolution in bifunctional chelator design. By leveraging the preorganizing power of a pyridine ring within a tetraaza macrocycle, it delivers the rapid labeling kinetics necessary for short-lived isotopes and fragile biomolecules, without sacrificing the thermodynamic stability required for safe in vivo application[1][2]. For drug development professionals, transitioning from DOTA to PCTA can significantly streamline manufacturing workflows, reduce radiolytic damage to targeting vectors by eliminating high-temperature heating steps, and improve the overall pharmacokinetic profile of the radiotracer[3][5].
References
- PubChem. "p-SCN-Bn-pcta | C25H29N5O6S | CID 57345633 - PubChem - NIH". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG94Us4DJl4wNtyMbEtdR6sTOnucXo23lRc7lGsG30xs86iOMYvOWw9d-4yfsTqzTio-QwrDaNjyiRcQdQts8EHylt87cX-Cqo5TItU2Kkf9Qi5lwAAPvwhNbW7Vm33FwukOm2D64tuwJJyeaGxZ7jsCOc=]
- "Kinetics of complexation of 90 Y with p-SCN-Bn-PCTA carried - ResearchGate". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0SxnrOu55PqVDu6-X7PGfHQYsEM3TeMceCWxdOy_MbnScQlqRhZ5x0aIxP0n6EzLIIslU9eYvn_EzI9s_9nk0n3b2pSkoGRHfL88uzB6GGl-cmOVruPK2g86SJhvW-UpVavRSn18b-8mKIx2tWLkAQrrrX3mgY0kdbgtdcmaPIl9FZm5RtqO6KmtqMaykI-lG_Ci46EzwDKY4LHJEdgpc0dq9cJDslr64]
- "Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging - PMC". National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1ZXVmec221FOZSuQMc9aqAcMO7JhOWf9G-4-h90DWS11jTu4CN1iISL2X7SI_6pgSqUNfqW7bLC2VgoO5TlS9FT-FJaTphJN30BG2m6wQ0_G0V39vyuwkhW96ARUW2KxiCde83qY0NEg0OMI=]
- "Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC". National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.
- "68Ga Small Peptide Imaging: Comparison of NOTA and PCTA | Bioconjugate Chemistry". ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnNLg9lOSVRRlz42ryaEoYTjwRJUQOYMJw3bQVyAnsfPN9pIOxsOSHRBlFWfM9Xmuu03JRDSs4VWQL1finNGwYtm-VFDvSYjwPv-NRBBNQes-XjzUz25GCiDI2ig3AGoCeShGihg==]
- "The Synthesis and Chelation Chemistry of DOTA−Peptide Conjugates - ACS Publications". ACS Publications.[https://vertexaisearch.cloud.google.
Sources
The Nexus of Precision and Efficacy: A Technical Guide to p-SCN-Bn-PCTA for Tumor Pre-targeting
Abstract
In the landscape of targeted radionuclide therapy and diagnostics, the pre-targeting approach represents a paradigm shift, promising to enhance the therapeutic index by separating the tumor-targeting event from the delivery of the radioactive payload. This strategy mitigates the dosimetric burden on healthy tissues associated with the slow pharmacokinetics of directly labeled targeting vectors, such as monoclonal antibodies. At the heart of advanced pre-targeting systems lies the synergy between a highly stable chelator and a bioorthogonal chemistry platform. This guide provides an in-depth technical exploration of p-SCN-Bn-PCTA (S-2-(4-Isothiocyanatobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid), a bifunctional chelator that is rapidly gaining prominence for its superior radiolabeling kinetics and in vivo stability. We will delve into the core principles of PCTA-mediated pre-targeting, its application in conjunction with the highly efficient inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Pre-targeting and the Rise of PCTA
Conventional radioimmunotherapy (RIT) involves the systemic administration of a monoclonal antibody (mAb) directly labeled with a therapeutic radionuclide. While conceptually straightforward, the slow circulation and tumor accumulation of mAbs lead to prolonged exposure of healthy tissues to radiation, often resulting in dose-limiting toxicities, particularly to the bone marrow.[1] Pre-targeting strategies circumvent this limitation by temporally and spatially separating the antibody and the radionuclide.[2][3] This is typically a multi-step process:
-
Targeting: An unlabeled mAb, modified with a bioorthogonal reactive moiety, is administered and allowed to accumulate at the tumor site and clear from circulation.
-
Delivery: A small, radiolabeled molecule, carrying the complementary bioorthogonal reactive group, is injected. This small molecule rapidly distributes throughout the body and undergoes a highly specific "click" reaction with the tumor-bound mAb, while the unbound fraction is quickly cleared through the kidneys.[4][5]
The success of this approach hinges on two key components: the bioorthogonal reaction and the chelator used to sequester the radiometal. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is currently the fastest and most widely used bioorthogonal reaction for in vivo applications.[6][7]
The choice of chelator is equally critical. It must form a highly stable complex with the radiometal to prevent its release in vivo, which would lead to off-target toxicity. Furthermore, the radiolabeling process should be efficient, rapid, and proceed under mild conditions to avoid denaturation of the targeting biomolecule. Traditional chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) often require heating to achieve high radiochemical yields, which can be detrimental to sensitive biomolecules.[8][9]
This is where p-SCN-Bn-PCTA emerges as a superior alternative. PCTA is a 12-membered macrocyclic chelator that has demonstrated remarkably fast complexation kinetics with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapy, at room temperature.[10][11][12] The para-isothiocyanato-benzyl (p-SCN-Bn) group provides a versatile handle for covalent conjugation to primary amines on biomolecules, forming a stable thiourea linkage.[13][14]
This guide will provide a comprehensive overview of the application of p-SCN-Bn-PCTA in a TCO-tetrazine pre-targeting workflow.
The p-SCN-Bn-PCTA Advantage: A Comparative Overview
The selection of a bifunctional chelator is a critical decision in the design of a radiopharmaceutical. The data below highlights the superior performance of PCTA in comparison to other commonly used chelators.
| Chelator | Radionuclide | Radiolabeling Conditions | Radiochemical Yield (RCY) | Key Advantages | Key Disadvantages | Reference(s) |
| p-SCN-Bn-PCTA | ⁶⁸Ga | Room Temperature, 5 min | >95% | Rapid, room temperature labeling; lower kidney uptake compared to NOTA conjugates. | Slightly lower in vitro stability compared to NOTA. | [10][12][15] |
| p-SCN-Bn-NOTA | ⁶⁸Ga | Room Temperature, 5 min | >95% | Rapid, room temperature labeling; high in vitro stability. | Higher kidney uptake compared to PCTA conjugates. | [10][12][15] |
| p-SCN-Bn-DOTA | ⁶⁸Ga | 90-100°C, 15-30 min | >95% | Well-established; high in vivo stability. | Requires heating, which can damage sensitive biomolecules. | [9][16] |
| p-SCN-Bn-PCTA | ¹⁷⁷Lu | Room Temperature, <30 min | >95% | Avoids heating of temperature-sensitive antibodies. | Less clinical validation data compared to DOTA. | [17] |
| p-SCN-Bn-DOTA | ¹⁷⁷Lu | 90-100°C, 15-30 min | >95% | "Gold standard" for ¹⁷⁷Lu; extensive clinical data. | Requires heating. | [12][16][18] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the implementation of a p-SCN-Bn-PCTA-based pre-targeting strategy.
Conjugation of p-SCN-Bn-PCTA to a Monoclonal Antibody
This protocol describes the conjugation of the p-SCN-Bn-PCTA chelator to a monoclonal antibody (mAb) via the reaction of the isothiocyanate group with primary amines (lysine residues) on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., borate or carbonate buffer)
-
p-SCN-Bn-PCTA
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate buffer (0.1 M, pH 8.5-9.0)
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
Protocol:
-
Antibody Preparation:
-
Buffer exchange the mAb into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using a centrifugal filter unit or dialysis.
-
Concentrate the mAb to a final concentration of 5-10 mg/mL.
-
-
p-SCN-Bn-PCTA Preparation:
-
Immediately before use, dissolve p-SCN-Bn-PCTA in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved p-SCN-Bn-PCTA to the antibody solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unconjugated p-SCN-Bn-PCTA by size-exclusion chromatography using a PD-10 desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the protein-containing fractions.
-
Concentrate the purified mAb-PCTA conjugate using a centrifugal filter unit.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
Determine the number of chelators per antibody (conjugation ratio) using MALDI-TOF mass spectrometry or by a competitive binding assay with a known amount of radiometal.
-
Caption: Workflow for Antibody-PCTA Conjugation.
Radiolabeling of a Tetrazine Probe with Lutetium-177
This protocol provides a general method for radiolabeling a DOTA-functionalized tetrazine with ¹⁷⁷Lu. A similar protocol can be adapted for other radiometals.
Materials:
-
DOTA-PEGn-Tetrazine
-
[¹⁷⁷Lu]LuCl₃ solution
-
Ammonium acetate buffer (0.1-0.25 M, pH 5.5)
-
Metal-free water and reaction vials
-
Heating block
-
Radio-TLC or radio-HPLC for quality control
Protocol:
-
Reaction Setup:
-
In a sterile, metal-free reaction vial, dissolve the DOTA-PEGn-Tetrazine in ammonium acetate buffer.
-
-
Radiolabeling:
-
Add the [¹⁷⁷Lu]LuCl₃ solution to the tetrazine solution.
-
Incubate the reaction mixture at 80-95°C for 15-30 minutes.[18]
-
-
Quality Control:
-
Purification (if necessary):
-
If the RCP is below the desired level, purify the radiolabeled tetrazine using a C18 solid-phase extraction cartridge.
-
Caption: Workflow for ¹⁷⁷Lu-Tetrazine Radiolabeling.
In Vitro Cell Binding Assay
This assay is crucial to confirm that the conjugation and subsequent radiolabeling have not compromised the antibody's ability to bind to its target antigen.
Materials:
-
Target antigen-positive and -negative cell lines
-
Radiolabeled mAb-PCTA
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Protocol:
-
Cell Preparation:
-
Harvest and wash the cells.
-
Resuspend the cells in ice-cold binding buffer to a concentration of 1-2 x 10⁶ cells/mL.
-
-
Binding Assay:
-
In duplicate or triplicate, add a fixed amount of radiolabeled mAb-PCTA (e.g., 50,000 cpm) to tubes containing the cell suspension.
-
For determination of non-specific binding, add a 100-fold molar excess of unlabeled mAb to a separate set of tubes before adding the radiolabeled antibody.
-
Incubate on ice for 1 hour with gentle agitation.
-
-
Washing and Counting:
-
Wash the cells three times with ice-cold binding buffer by centrifugation and resuspension.
-
Measure the radioactivity in the cell pellets using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding: (% Total Binding - % Non-specific Binding).
-
In Vivo Tumor Pre-targeting Study
This protocol outlines a representative preclinical study in a tumor-bearing mouse model to evaluate the efficacy of the p-SCN-Bn-PCTA-based pre-targeting system.
Materials:
-
Tumor-bearing animal model (e.g., xenograft mouse model)
-
TCO-conjugated mAb-PCTA
-
Radiolabeled tetrazine probe
-
Saline or other appropriate vehicle for injection
-
Imaging modality (e.g., SPECT/CT or PET/CT)
Protocol:
-
Antibody Administration:
-
Administer the TCO-conjugated mAb-PCTA intravenously (i.v.) to the tumor-bearing mice. The dose will depend on the specific antibody and tumor model.[11]
-
-
Clearing Agent (Optional):
-
To improve tumor-to-background ratios, a clearing agent can be administered 24-48 hours after the antibody to remove circulating TCO-conjugated mAb.[6]
-
-
Radiolabeled Tetrazine Administration:
-
At a predetermined time after antibody administration (e.g., 48-72 hours), administer the radiolabeled tetrazine probe, typically via i.v. injection.[11]
-
-
Imaging:
-
Perform imaging at various time points after the tetrazine injection (e.g., 1, 3, 24 hours) using the appropriate imaging modality.[11]
-
-
Biodistribution Analysis:
-
At the end of the study, euthanize the animals and collect tumors and major organs.
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
-
Caption: In Vivo Pre-targeting Scheme.
Dosimetry Considerations
A key advantage of pre-targeting is the potential to deliver a higher radiation dose to the tumor while minimizing exposure to healthy tissues. Patient-specific dosimetry is crucial for optimizing therapeutic efficacy and ensuring patient safety.[3][4]
The Medical Internal Radiation Dose (MIRD) formalism is commonly used to calculate the absorbed dose.[4] This involves:
-
Quantitative Imaging: Acquiring a series of SPECT or PET images over time to determine the time-activity curves for the radiolabeled tetrazine in tumors and critical organs.
-
Time-Integrated Activity: Calculating the total number of radioactive decays in each source organ.
-
Absorbed Dose Calculation: Using established models and software (e.g., OLINDA/EXM) to calculate the absorbed dose to target organs based on the time-integrated activity and the physical properties of the radionuclide.
Pre-targeting with ¹⁷⁷Lu-tetrazine has been shown to significantly increase the tumor-to-blood and tumor-to-kidney dose ratios compared to directly labeled antibodies, highlighting the potential of this approach to improve the therapeutic index.[6]
Conclusion and Future Perspectives
The use of p-SCN-Bn-PCTA in conjunction with bioorthogonal pre-targeting strategies represents a significant advancement in the field of radiopharmaceuticals. The ability to perform radiolabeling under mild conditions, combined with the favorable in vivo stability and pharmacokinetic properties of its radiometal complexes, makes p-SCN-Bn-PCTA an ideal chelator for developing next-generation targeted radionuclide therapies and diagnostics. The detailed protocols and comparative data presented in this guide are intended to empower researchers to harness the full potential of this promising technology. Future research will likely focus on the clinical translation of PCTA-based pre-targeting systems, further optimization of clearing strategies, and the exploration of novel bioorthogonal chemistries to further enhance the precision and efficacy of this powerful approach to cancer treatment.
References
-
van de Watering, I., et al. (2014). Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry. Frontiers in Medicine, 1, 33. [Link]
-
Shen, S., et al. (2005). Patient-specific dosimetry of pretargeted radioimmunotherapy using CC49 fusion protein in patients with gastrointestinal malignancies. Journal of Nuclear Medicine, 46(4), 642-651. [Link]
-
Ferreira, C. L., et al. (2012). 68Ga Small Peptide Imaging: Comparison of NOTA and PCTA. Bioconjugate Chemistry, 23(11), 2239-2246. [Link]
-
Zeglis, B. M., et al. (2013). Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy. Chemical Communications, 49(82), 9367-9369. [Link]
-
Bode, A., et al. (2014). Predictive patient-specific dosimetry and individualized dosing of pretargeted radioimmunotherapy in patients with advanced colorectal cancer. European Journal of Nuclear Medicine and Molecular Imaging, 41(8), 1633-1643. [Link]
-
Ferreira, C. L., et al. (2010). Comparison of bifunctional chelates for (64)Cu antibody imaging. European Journal of Nuclear Medicine and Molecular Imaging, 37(11), 2117-2126. [Link]
-
Rossin, R., et al. (2013). Diels–Alder Reaction for Tumor Pretargeting: In Vivo Chemistry Can Boost Tumor Radiation Dose Compared with Directly Labeled Antibody. Journal of Nuclear Medicine, 54(11), 1989-1995. [Link]
-
Cheal, S. M., et al. (2025). 225Ac α-Pretargeted Radioimmunotherapy of Human Epidermal Growth Factor Receptor 2–Expressing Breast Cancer. Journal of Nuclear Medicine, In Press. [Link]
-
Frolova, A., et al. (2023). 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry. Frontiers in Medicine, 10, 1149915. [Link]
-
Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews, 43(1), 260-290. [Link]
-
Boswell, C. A., et al. (2011). Impact of ligand denticity and charge on the in vivo pharmacokinetics of 111In-labeled DOTA-and DTPA-based chelates. Journal of Medicinal Chemistry, 54(21), 7483-7491. [Link]
-
Ferreira, C. L., et al. (2012). 68Ga small peptide imaging: comparison of NOTA and PCTA. Bioconjugate chemistry, 23(11), 2239–2246. [Link]
-
Anderson, C. J., et al. (2012). 68Ga Small Peptide Imaging: Comparison of NOTA and PCTA. Bioconjugate Chemistry, 23(11), 2239-2246. [Link]
-
AxisPharm. (n.d.). p-SCN-Bn-PCTA. Retrieved March 31, 2026, from [Link]
-
Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Retrieved March 31, 2026, from [Link]
-
Goldenberg, D. M. (2022). Pretargeting: A Path Forward for Radioimmunotherapy. Journal of Nuclear Medicine, 63(9), 1303-1310. [Link]
-
IntechOpen. (2023). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. [Link]
-
van der Meulen, N. P., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]
-
Smith-Jones, P. M., et al. (2000). In Vitro Characterization of Radiolabeled Monoclonal Antibodies Specific for the Extracellular Domain of Prostate-specific Membrane Antigen. Cancer Research, 60(18), 5237-5243. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved March 31, 2026, from [Link]
-
Hultman, F., et al. (2020). Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma. Pharmaceutics, 12(10), 957. [Link]
-
Ferreira, C. L., et al. (2010). Comparison of bifunctional chelates for (64)Cu antibody imaging. European journal of nuclear medicine and molecular imaging, 37(11), 2117–2126. [Link]
-
Zeglis, B. M., et al. (2015). Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry. Molecular Pharmaceutics, 12(9), 3365-3373. [Link]
-
ResearchGate. (n.d.). In the first example of in vivo pretargeting using the TCO-tetrazine... | Download Scientific Diagram. Retrieved March 31, 2026, from [Link]
-
van der Meulen, N. P., et al. (2021). Preclinical investigations using [177Lu]Lu-Ibu-DAB-PSMA toward its clinical translation for radioligand therapy of prostate cancer. European Journal of Nuclear Medicine and Molecular Imaging, 48(12), 3845-3856. [Link]
Sources
- 1. Pretargeting: A Path Forward for Radioimmunotherapy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Predictive patient-specific dosimetry and individualized dosing of pretargeted radioimmunotherapy in patients with advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patient-specific dosimetry of pretargeted radioimmunotherapy using CC49 fusion protein in patients with gastrointestinal malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semiquantitative in vitro binding assay of indium-111-labeled monoclonal antibodies to human cancer and normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diels–Alder Reaction for Tumor Pretargeting: In Vivo Chemistry Can Boost Tumor Radiation Dose Compared with Directly Labeled Antibody | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (68)Ga small peptide imaging: comparison of NOTA and PCTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 14. harvest.usask.ca [harvest.usask.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
p-SCN-Bn-PCTA in Targeted Radiopharmaceuticals: A Comprehensive Technical Guide on Bioconjugation and Radiolabeling Kinetics
Executive Summary
The development of targeted radiopharmaceuticals relies heavily on the selection of an optimal bifunctional chelator (BFC). As a Senior Application Scientist, I frequently encounter the limitations of traditional chelators like DOTA, which often require harsh heating conditions that can denature sensitive biological vectors. p-SCN-Bn-PCTA has emerged as a superior alternative for specific radiometals (e.g., ⁶⁸Ga, ⁶⁴Cu, and ¹⁷⁷Lu)[1][2]. By bridging the gap between thermodynamic stability and rapid reaction kinetics, PCTA enables high-efficiency radiolabeling at room temperature while maintaining exceptional in vivo kinetic inertness[2][3].
This whitepaper provides an in-depth mechanistic analysis of p-SCN-Bn-PCTA, detailing its physicochemical properties, the causality behind its bioconjugation parameters, and self-validating experimental protocols designed for drug development professionals.
Physicochemical Profiling & Structural Rationale
p-SCN-Bn-PCTA is a macrocyclic bifunctional chelator featuring a rigid pyridine ring integrated into its backbone and an isothiocyanate (-NCS) functional group for bioconjugation[4].
Table 1: Core Physicochemical Properties
| Property | Specification |
| Chemical Name | 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid |
| CAS Number | 949147-44-8[5][6][7] |
| Molecular Formula | C₂₅H₂₉N₅O₆S (Free Base) / C₂₅H₂₉N₅O₆S·3HCl (Salt)[5][8] |
| Molecular Weight | 527.59 g/mol (Free Base)[5][7] / 637.0 g/mol (Trihydrochloride Salt)[8] |
| Reactive Group | Isothiocyanate (-NCS) |
| Target Conjugation | Primary Amines (-NH₂) |
The Kinetic Advantage: PCTA vs. DOTA
The selection of PCTA over DOTA is driven by structural causality. DOTA possesses a flexible 12-membered macrocyclic ring. To encapsulate a radiometal, DOTA must undergo significant conformational rearrangement, creating a high activation energy barrier that typically requires heating (>80°C)[3].
Conversely, the pyridine ring in PCTA pre-organizes the nitrogen and oxygen donor atoms into a rigid coordination cavity[1]. This structural pre-organization drastically reduces the entropic penalty associated with metal binding, allowing for rapid radiometal insertion at room temperature or under mild heating[2][3].
Structural rationale for the rapid radiolabeling kinetics of PCTA complexes.
Mechanistic Causality in Bioconjugation
The isothiocyanate (-NCS) group of p-SCN-Bn-PCTA is highly electrophilic and reacts selectively with nucleophiles. In protein and peptide chemistry, the target is the ϵ -amino group of lysine residues or the N-terminal amine[9].
The Role of pH: The causality behind the standard conjugation buffer (pH 8.5–9.0) lies in the pKa of lysine side chains (~10.5)[2][10]. At physiological pH (7.4), the vast majority of these amines are protonated (-NH₃⁺) and lack the lone electron pair necessary for nucleophilic attack. By elevating the pH to 8.5–9.0, a sufficient fraction of the amines becomes deprotonated (-NH₂), enabling them to attack the electrophilic carbon of the -NCS group, forming a highly stable, irreversible thiourea linkage [10].
Workflow of p-SCN-Bn-PCTA bioconjugation and subsequent radiolabeling.
Self-Validating Methodologies
To ensure reproducibility, every experimental workflow must incorporate internal quality control (QC) checkpoints. Below are the optimized, self-validating protocols for antibody conjugation and subsequent radiolabeling.
Protocol A: Bioconjugation to Monoclonal Antibodies (e.g., Cetuximab)
This protocol utilizes a 10-fold molar excess of chelator to achieve a target Chelator-to-Antibody Ratio (CAR) of 1.5 to 3.0[2].
-
Buffer Exchange (Critical Prep): Antibodies stored in PBS often contain primary amine preservatives or Tris buffer, which will scavenge the p-SCN-Bn-PCTA. Wash the antibody (e.g., Cetuximab) into 0.1 M NaHCO₃ (pH 8.5) using a 30 kDa MWCO centrifugal filter until the original buffer is diluted >1,000-fold[2].
-
Conjugation Reaction: Dissolve p-SCN-Bn-PCTA in anhydrous DMSO (concentration ~10 mg/mL). Add a 10-fold molar excess of the chelator dropwise to the antibody solution (concentrated to 5-10 mg/mL).
-
Incubation: Incubate at room temperature for 2 hours, followed by 4°C overnight[2]. Causality: The low-temperature overnight step drives the thiourea bond formation to completion while preventing antibody aggregation.
-
Purification: Remove unreacted chelator via dialysis or Size Exclusion Chromatography (SEC) into a metal-free 20 mM sodium acetate buffer (pH 6.5)[2].
-
Validation Checkpoint: Perform Intact Mass Spectrometry (MALDI-TOF or LC-MS) to determine the exact CAR. A mass shift of ~527 Da per chelator added confirms successful conjugation.
Protocol B: Radiolabeling with ⁶⁴Cu or ¹⁷⁷Lu
PCTA demonstrates exceptional radiochemical yields (RCY) under mild conditions, preserving the biological integrity of the targeting vector[2].
-
Isotope Addition: To 1 mg of the purified PCTA-antibody conjugate in 20 mM sodium acetate (pH 6.5), add the desired activity of ⁶⁴CuCl₂ (e.g., 74 MBq) or ¹⁷⁷LuCl₃ (e.g., 74–740 MBq)[2].
-
Incubation Kinetics:
-
Validation Checkpoint (iTLC): Quench the reaction by adding 50 mM EDTA. Spot the mixture on an iTLC-SG strip and develop using 20 mM citrate buffer (pH 5.0) containing 50 mM EDTA as the mobile phase[2].
-
Causality: EDTA rapidly complexes any unreacted radiometal. The free ⁶⁴Cu-EDTA or ¹⁷⁷Lu-EDTA migrates to the solvent front (Rf = 0.9–1.0), while the intact radiolabeled antibody remains at the origin (Rf = 0.0). Ensure RCY is >95% before proceeding to in vivo studies.
-
Quantitative Data: Radiolabeling & In Vivo Performance
PCTA's performance is not just theoretical; it translates to measurable in vivo advantages. Studies comparing ⁶⁸Ga-PCTA-RGD to ⁶⁸Ga-NOTA-RGD demonstrate that while both achieve >95% RCY in under 5 minutes at room temperature, PCTA offers distinct pharmacokinetic benefits[3].
Table 2: Comparative Radiometal Labeling Parameters
| Radiometal | Chelator | Optimal pH | Temperature | Time | RCY | Transchelation Resistance |
| ⁶⁸Ga | PCTA | 4.0 - 7.0 | 25°C (Room Temp) | 5 min | >95% | High (Resists Apo-transferrin)[3][10] |
| ⁶⁸Ga | DOTA | 3.5 - 4.0 | 95°C | 15 min | >95% | Moderate (Prone to loss)[3] |
| ⁶⁴Cu | PCTA | 5.0 - 6.5 | 25°C | 60 min | >95% | High (Stable in human serum)[2][11] |
| ¹⁷⁷Lu | PCTA | 5.0 - 6.5 | 37°C | 60 min | >95% | High[2] |
Table 3: In Vivo Pharmacokinetics (Kidney Uptake at 2h post-injection)
When conjugated to small peptides (e.g., cyclo-RGDyK) and radiolabeled with ⁶⁸Ga, PCTA demonstrates a statistically significant reduction in renal retention compared to NOTA, which is highly advantageous for imaging targets located near the kidneys or lower abdomen[3].
| Radiotracer | Kidney Uptake (%ID/g) | Clinical / Imaging Advantage |
| ⁶⁸Ga-PCTA-RGD | 1.1 ± 0.5% | Significantly lower renal retention[3] |
| ⁶⁸Ga-NOTA-RGD | 2.7 ± 1.3% | Higher background in renal imaging[3] |
References
-
[5] Title: 949147-44-8 | CAS DataBase - ChemicalBook. Source: chemicalbook.com. URL:
-
[9] Title: Chelator Bioconjugation Services - Bio-Synthesis, Inc. Source: biosyn.com. URL:
-
[8] Title: p-SCN-Bn-PCTA - Macrocyclics. Source: macrocyclics.com. URL:
-
Title: p-SCN-Bn-PCTA - AxisPharm. Source: axispharm.com. URL:
-
[4] Title: Common Chelating Agents for Radionuclide-Labeled Targeting Peptides. Source: novoprolabs.com. URL:
-
[6] Title: CAS 949147-44-8 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:
-
[7] Title: CAS No.949147-44-8 - LookChem. Source: lookchem.com. URL:
-
[11] Title: Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability. Source: nih.gov. URL:
-
[3] Title: 68Ga Small Peptide Imaging: Comparison of NOTA and PCTA | Bioconjugate Chemistry. Source: acs.org. URL:
-
[1] Title: Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals. Source: nih.gov. URL:
-
[10] Title: Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging. Source: nih.gov. URL:
-
[2] Title: Immuno-PET Imaging and Radioimmunotherapy of 64Cu-/177Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model. Source: snmjournals.org. URL:
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Immuno-PET Imaging and Radioimmunotherapy of 64Cu-/177Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]
- 5. 949147-44-8 | CAS DataBase [m.chemicalbook.com]
- 6. CAS 949147-44-8 | Sigma-Aldrich [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
- 8. macrocyclics.com [macrocyclics.com]
- 9. Chelator Bioconjugation Services - Bio-Synthesis, Inc. [biosyn.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of p-SCN-Bn-PCTA in Advanced Radiopharmaceuticals
An In-Depth Technical Guide to the Solubility and Stability of p-SCN-Bn-PCTA
In the landscape of targeted molecular imaging and radiotherapy, the choice of a bifunctional chelator (BFC) is paramount. The BFC acts as a critical bridge, securely holding a diagnostic or therapeutic radionuclide while providing a reactive site for conjugation to a targeting biomolecule, such as a monoclonal antibody. Among the advanced chelators available, para-isothiocyanato-benzyl-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, commonly known as p-SCN-Bn-PCTA, has emerged as a significant contender.[1]
p-SCN-Bn-PCTA is distinguished by its pre-organized, rigid macrocyclic structure incorporating a pyridine moiety, which facilitates faster radiometal complexation kinetics compared to more traditional chelators like DOTA.[1][2] This property is highly advantageous, allowing for radiolabeling under milder conditions (e.g., room temperature) and in shorter timeframes, which helps preserve the integrity of sensitive biomolecules.[2] The molecule features two key functional domains:
-
The PCTA Core : A highly stable macrocycle that forms thermodynamically stable and kinetically inert complexes with a variety of radiometals, including Copper-64 (⁶⁴Cu), Yttrium-90 (⁹⁰Y), and Lutetium-177 (¹⁷⁷Lu).[1][2][3]
-
The p-SCN-Bn Linker : An isothiocyanate (-N=C=S) group attached via a benzyl linker, which serves as a reactive handle for covalently attaching the chelator to primary amine groups on proteins and peptides, forming a stable thiourea bond.
This guide provides a comprehensive technical overview of two critical parameters for the successful application of p-SCN-Bn-PCTA: its solubility and stability. Understanding these characteristics is essential for researchers and drug development professionals to design robust protocols for bioconjugation, radiolabeling, and formulation, thereby ensuring the quality, efficacy, and safety of the final radiopharmaceutical product.
Part 1: Solubility Profile of p-SCN-Bn-PCTA
The solubility of p-SCN-Bn-PCTA is a critical factor influencing its handling, storage, and utility in aqueous-based bioconjugation reactions. The molecule's structure, with both polar carboxylic acid groups and a less polar benzyl isothiocyanate moiety, results in a nuanced solubility profile. It is typically supplied as a hydrochloride salt to improve its solubility in aqueous media.[4]
Causality Behind Solvent Selection
The choice of solvent is dictated by the intended application. For long-term storage, an aprotic organic solvent is ideal to prevent the hydrolysis of the reactive isothiocyanate group. For bioconjugation, an aqueous buffer is required, but its pH and composition must be carefully selected to ensure both the solubility of the chelator and the stability of the reactants.
-
Aprotic Organic Solvents (for Stock Solutions): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions. Their aprotic nature minimizes the risk of hydrolysis of the -SCN group, while their high solvating power can dissolve p-SCN-Bn-PCTA to concentrations suitable for storage and subsequent dilution into aqueous reaction mixtures.
-
Aqueous Buffers (for Working Solutions): For conjugation to biomolecules, aqueous buffers are necessary. The pH is a critical parameter; a slightly alkaline pH (8.0-9.0) is required to ensure that the primary amine groups on the target protein are deprotonated and thus sufficiently nucleophilic to react with the isothiocyanate group.[5] Buffers such as sodium bicarbonate or sodium phosphate are commonly used.[5][6] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the chelator.
Quantitative Solubility Data and Recommendations
While exact solubility limits (in mg/mL) are not widely published and can vary with batch purity and exact salt form, empirical data from established protocols provide a reliable guide for its use.
| Solvent/Buffer System | Typical Concentration | Purpose | Key Considerations |
| Anhydrous DMSO or DMF | 10-50 mg/mL | Long-term stock solution | Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Use a dessicator to prevent moisture absorption.[7] |
| 0.1 M Sodium Bicarbonate (NaHCO₃) | 1-10 mg/mL | Bioconjugation working solution | Prepare fresh. pH should be adjusted to 8.5-9.0 for optimal amine reactivity.[5] |
| Phosphate-Buffered Saline (PBS) | Lower solubility | Bioconjugation working solution | pH is typically ~7.4, which may result in slower conjugation kinetics. May require pH adjustment. |
Experimental Protocol: Preparation of p-SCN-Bn-PCTA Solutions
This protocol describes a self-validating system for preparing both a storable organic stock and a fresh aqueous working solution.
Objective: To prepare p-SCN-Bn-PCTA solutions for storage and subsequent bioconjugation.
Materials:
-
p-SCN-Bn-PCTA (hydrochloride salt form)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH 8.5
-
Vortex mixer
-
Calibrated pipettes
-
Sterile, low-retention microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (in DMSO):
-
Allow the vial of p-SCN-Bn-PCTA and the anhydrous DMSO to equilibrate to room temperature inside a desiccator to prevent moisture condensation.
-
Weigh out the desired amount of p-SCN-Bn-PCTA in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Vortex gently until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes for single-use to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.[7]
-
-
Working Solution Preparation (in Aqueous Buffer):
-
Immediately before use, thaw one aliquot of the DMSO stock solution.
-
Add the required volume of the stock solution to the pre-warmed (room temperature) 0.1 M NaHCO₃ buffer (pH 8.5) containing your biomolecule.
-
Causality Check: The final concentration of DMSO in the reaction mixture should typically be kept below 10% (v/v) to avoid denaturation of the protein.
-
Mix gently but thoroughly and proceed immediately with the conjugation reaction.
-
Caption: Workflow for preparing p-SCN-Bn-PCTA solutions.
Part 2: Stability Profile of p-SCN-Bn-PCTA
The stability of p-SCN-Bn-PCTA is a two-fold consideration: the chemical integrity of the reactive isothiocyanate group and the structural robustness of the PCTA macrocycle. While the macrocycle itself is exceptionally stable due to the thermodynamic benefits of its pre-organized structure (the "macrocyclic effect"), the isothiocyanate linker is the primary site of potential degradation.[8][9][10]
Key Factors Influencing Stability
-
pH-Dependent Hydrolysis: The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water. This hydrolysis reaction, which converts the functional -N=C=S group into an unreactive primary amine (-NH₂), is the most common degradation pathway. The rate of hydrolysis is significantly influenced by pH, with increased rates at both highly acidic and, more critically, alkaline conditions.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, for both storage and handling, maintaining low temperatures is crucial to preserve the reactivity of the chelator. Long-term storage should be at -20°C or -80°C, and solutions should be kept on ice during benchtop manipulations where possible.[7][11]
-
Presence of Trace Metals: While not a degradation of the chelator itself, the presence of contaminating trace metal ions (e.g., Fe³⁺, Zn²⁺, Ca²⁺) in buffers or radionuclide preparations can compete with the intended radiometal for the PCTA binding pocket.[1] This can lead to lower radiolabeling yields and must be controlled by using high-purity reagents and metal-free buffers. Studies have shown p-SCN-Bn-PCTA is particularly sensitive to the presence of Fe(III).[1][3]
Caption: Primary degradation pathway of p-SCN-Bn-PCTA.
Experimental Protocol: Stability Assessment by RP-HPLC
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for quantitatively assessing the stability of a compound like p-SCN-Bn-PCTA.[12] This method separates the parent compound from its degradation products, allowing for accurate quantification of its decay over time.
Objective: To determine the stability of p-SCN-Bn-PCTA under various pH and temperature conditions.
Materials:
-
p-SCN-Bn-PCTA
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
-
Buffers of varying pH (e.g., pH 5.0 citrate, pH 7.4 phosphate, pH 9.0 bicarbonate)
-
RP-HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Temperature-controlled incubators or water baths
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of p-SCN-Bn-PCTA in DMSO.
-
Create study samples by diluting the stock solution into each of the test buffers (pH 5, 7.4, 9) to a final concentration of 0.1 mg/mL.
-
For each pH condition, create three sets of aliquots.
-
-
Incubation:
-
Place one set of aliquots (for all pH values) in a refrigerator at 4°C.
-
Place the second set at room temperature (approx. 25°C).
-
Place the third set in an incubator at 40°C.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot from each condition into the HPLC system to establish the initial purity.
-
At subsequent time points (e.g., T=1, 4, 8, 24, 48 hours), retrieve aliquots from each temperature/pH condition and inject them into the HPLC.
-
-
HPLC Method:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 280 nm
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes, followed by a re-equilibration period. This must be optimized to achieve good separation between the parent peak and any degradants.
-
-
Data Analysis:
-
Identify the peak corresponding to intact p-SCN-Bn-PCTA based on the T=0 chromatogram.
-
For each time point, calculate the peak area of the intact p-SCN-Bn-PCTA.
-
Calculate the percentage of intact p-SCN-Bn-PCTA remaining relative to the T=0 sample for each condition.
-
Plot the percentage remaining versus time for each condition to visualize the degradation kinetics.
-
Caption: Workflow for HPLC-based stability assessment.
Conclusion and Best Practices
p-SCN-Bn-PCTA is a powerful bifunctional chelator that offers significant advantages for the development of next-generation radiopharmaceuticals, primarily due to its rapid and efficient radiolabeling kinetics.[1][2] However, realizing its full potential requires a thorough understanding and careful management of its solubility and stability.
Key Takeaways for the Researcher:
-
Solubility: Use anhydrous aprotic solvents like DMSO for long-term storage of stock solutions. For bioconjugation, prepare fresh working solutions in an amine-free aqueous buffer at a slightly alkaline pH (8.5-9.0).
-
Stability: The isothiocyanate group is the primary point of instability and is susceptible to hydrolysis. To mitigate this, always store stock solutions at -80°C, minimize freeze-thaw cycles, prepare working solutions immediately before use, and control the pH and temperature of reaction mixtures.
-
Purity: Always use high-purity water and reagents to avoid trace metal contamination, which can compromise radiolabeling efficiency.[1]
-
Validation: Employ analytical techniques like RP-HPLC to validate the purity of the starting material and to confirm the stability of the chelator-biomolecule conjugate throughout the development process.
By adhering to these principles, scientists and drug developers can effectively harness the superior properties of p-SCN-Bn-PCTA to create stable, high-quality, and efficacious targeted radiopharmaceuticals.
References
-
p-SCN-Bn-PCTA - AxisPharm. (URL: [Link])
-
Chakravarty, R., et al. (2014). A systematic evaluation of the potential of PCTA-NCS ligand as a bifunctional chelating agent for design of ⁹⁰Y radiopharmaceuticals. ResearchGate. (URL: [Link])
-
p-SCN-Bn-pcta | C25H29N5O6S | CID 57345633 - PubChem. National Institutes of Health. (URL: [Link])
-
Factors Influencing Stability of Metal Complexes. LibreTexts Chemistry. (URL: [Link])
-
What are the factors which affect the stability of chelates? - Quora. (URL: [Link])
-
Stability of Metal Complexes - SciSpace. (URL: [Link])
-
Ferreira, C. L., et al. (2010). Comparison of bifunctional chelates for (64)Cu antibody imaging. European Journal of Nuclear Medicine and Molecular Imaging, 37(11), 2117-26. (URL: [Link])
-
Jendრის, J. F., et al. (2014). Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging. Nuclear Medicine and Biology, 41(5), 437-444. (URL: [Link])
-
Stability constants of complexes - Wikipedia. (URL: [Link])
-
Factors affecting the stability of complexes | Complexes | JEE Chemistry - Unacademy. (URL: [Link])
-
A systematic evaluation of the potential of PCTA-NCS ligand as a bifunctional chelating agent for design of 177 Lu radiopharmaceuticals | Request PDF - ResearchGate. (URL: [Link])
-
Khan, M. U., et al. (2024). Development and Validation of the Stability of p-SCN-Bn-Df via the Reversed-Phase Chromatography Method: Practical Experiences. Molbank, 2024(1), M1838. (URL: [Link])
-
Deri, M. A., et al. (2014). Improved Synthesis of the Bifunctional Chelator p-SCN-Bn-HOPO. Bioconjugate Chemistry, 25(10), 1841-1845. (URL: [Link])
-
Nawrocki, J., et al. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America. (URL: [Link])
-
Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. (URL: [Link])
-
III Analytical Methods. Ministry of the Environment, Government of Japan. (URL: [Link])
-
Heinig, K. (2016). Stability Issues in Bioanalysis: New Case Studies. SlideShare. (URL: [Link])
-
Wang, Y., et al. (2017). Analytical Methods. RSC Publishing. (URL: [Link])
-
Bordes, C., et al. (2010). Determination of poly(epsilon-caprolactone) solubility parameters: application to solvent substitution in a microencapsulation process. International Journal of Pharmaceutics, 383(1-2), 236-43. (URL: [Link])
-
Vikram, S., et al. (2012). Branching of the p-nitrophenol (PNP) degradation pathway in burkholderia sp. Strain SJ98: Evidences from genetic characterization of PNP gene cluster. AMB Express, 2(1), 33. (URL: [Link])
-
Bauer, S., et al. (2024). Confounding factors in targeted degradation of short-lived proteins. bioRxiv. (URL: [Link])
-
FluoroBeads®-B AND PHOSPHATE BUFFERED SALINE (PBS)/CITRATE REAGENT. One Lambda. (URL: [Link])
-
McNulty, M. J., et al. (2024). The Degradation of Botulinum Neurotoxin Light Chains Using PROTACs. Toxins, 16(7), 282. (URL: [Link])
-
Perez Quartey, et al. (2017). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions. Journal of Clinical and Laboratory Research. (URL: [Link])
-
Protocol for the processing, cryopreservation, and biobanking of patient-derived cells and tissues - PMC. National Institutes of Health. (URL: [Link])
-
Degradation of proteins by PROTACs and other strategies - ScienceOpen. (URL: [Link])
-
FixNCut v1.0 - Protocols.io. (URL: [Link])
-
Solubility of caprolactam in different organic solvents | Request PDF - ResearchGate. (URL: [Link])
-
Chen, S., et al. (2006). Degradation pathways of phenanthrene by Sinorhizobium sp. C4. Applied and Environmental Microbiology, 72(8), 5543-5550. (URL: [Link])
-
The Solubility of Proteins in Organic Solvents. - SciSpace. (URL: [Link])
-
truXTRAC™ Protein Extraction Buffer TP - Covaris. (URL: [Link])
-
Solutions of soaps in organic solvents - Journal of the Chemical Society A - RSC Publishing. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. macrocyclics.com [macrocyclics.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. veritastk.co.jp [veritastk.co.jp]
- 7. covaris.com [covaris.com]
- 8. Factors Influencing Stability of Metal Complexes [ns1.almerja.com]
- 9. scispace.com [scispace.com]
- 10. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 11. protocols.io [protocols.io]
- 12. chromatographyonline.com [chromatographyonline.com]
The Coordination Chemistry of Radiopharmacy: A Technical Whitepaper on Bifunctional Chelating Agents
[label="Targeting Vector\n(Peptide/Antibody)", fillcolor="#4285F4",
Refining the Visualization
I'm now revising the bioconjugation process diagram using Graphviz to enhance its professional appearance. I'm focusing on layout to improve visual flow and readability. The diagram will depict key steps with detailed information to enhance the guide for clinical researchers. I also am looking at validation parameters.
Enhancing the Diagrams
I'm now revising the bioconjugation process diagram using Graphviz to refine its layout and visual flow for clarity and professional presentation. I'm focusing on key steps and validation parameters to improve the clinical researcher guide. I'm also working on validating the DOT code and diagrams.
As a Senior Application Scientist in radiopharmaceutical development, I approach the design of targeted radiotherapies and molecular imaging agents not merely as biological assays, but as complex thermodynamic systems. The success of the "theranostic" paradigm—pairing diagnostic isotopes like Gallium-68 (Ga-68) with therapeutic isotopes like Lutetium-177 (Lu-177)—relies intrinsically on the bifunctional chelator (BFC). The BFC serves as the critical molecular bridge, covalently binding to a targeting vector (such as a peptide or monoclonal antibody) while securely encapsulating the radiometal.
This whitepaper dissects the fundamental principles of radiometal chelation, the causality behind experimental protocol design, and the kinetic parameters that dictate the clinical viability of radiopharmaceuticals.
Thermodynamic Stability vs. Kinetic Inertness
The primary objective in radiopharmaceutical chemistry is to prevent the in vivo transchelation of the radiometal by endogenous serum proteins (e.g., transferrin or ceruloplasmin). To achieve this, a chelator must possess both high thermodynamic stability and exceptional kinetic inertness.
While acyclic chelators like DTPA (Diethylenetriaminepentaacetic acid) exhibit high thermodynamic stability, they often lack the kinetic inertness required for long-circulating vectors. In contrast, macrocyclic chelators such as DOTA and NOTA provide a pre-organized, rigid cavity. This macrocyclic effect physically encapsulates the radiometal, creating a massive kinetic barrier to dissociation, which is 1[1].
Chelator-Radiometal Matching Logic
The selection of a BFC is dictated by the ionic radius, oxidation state, and coordination number of the target radiometal:
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Features a 9-membered ring and provides a hexadentate (N3O3) coordination sphere. It is the2[2]. Because the cavity size perfectly matches the Ga3+ ion, complexation is rapid and requires zero thermal activation energy.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Features a 12-membered ring and provides an octadentate (N4O4) coordination sphere. It is ideal for larger lanthanides like Lu3+. However, the larger cavity requires significant conformational rearrangement to encapsulate the metal, necessitating3[3].
Logical decision tree for radiometal and chelator pairing based on coordination chemistry.
Quantitative Chelation Parameters
To standardize workflow expectations, the thermodynamic stability constants (log K) and optimal radiolabeling conditions for common radiometal-chelator pairs are summarized below.
Table 1: Stability Constants and Optimal Labeling Conditions
| Chelator | Radiometal | Log K (Stability Constant) | Optimal Reaction Temp | Reaction Time |
| DOTA | Lutetium-177 (Lu3+) | 22.45 | 90–95°C | 15–30 min |
| DOTA | Yttrium-90 (Y3+) | 24.90 | 90–95°C | 15–30 min |
| DOTA | Gallium-68 (Ga3+) | 21.33 | 90–95°C | 15–30 min |
| NOTA | Gallium-68 (Ga3+) | > 21.33 (Higher than DOTA) | 20–25°C (Room Temp) | 10 min |
| DOTA | Copper-64 (Cu2+) | 22.50 | 40–90°C | 30 min |
(Data derived from 3[3] and 2[2]).
Radiopharmaceutical Bioconjugation and Labeling Workflow
The translation of a raw isotope into a clinical-grade radiopharmaceutical follows a strict, self-validating sequence. The workflow below maps the transition from bioconjugation to final formulation.
Radiopharmaceutical bioconjugation and radiolabeling workflow.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, protocols must not only list steps but explain the physical chemistry driving them. The following methodologies represent the gold standard for Ga-68 and Lu-177 radiolabeling.
Protocol 1: Room-Temperature Radiolabeling of NOTA-Peptide with Gallium-68
This protocol exploits the2[2], making it ideal for heat-sensitive biomolecules like aptamers or engineered antibody fragments.
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Buffering (Causality Check): Add the ⁶⁸GaCl₃ eluate to a reaction vial containing 0.25 M sodium acetate buffer to adjust the pH strictly to 4.0–4.5.
-
Causality: Ga3+ is highly susceptible to hydrolysis. At pH > 5.5, it forms insoluble gallium hydroxides. At pH < 3.5, the carboxylate arms of NOTA remain protonated, preventing coordination. Sodium acetate acts as a weak intermediate chelator, keeping Ga3+ in solution until NOTA displaces it.
-
-
Reaction: Add the NOTA-conjugated peptide (typically 10-50 µg) to the buffered solution. Incubate at room temperature (20–25°C) for 10 minutes.
-
Self-Validation Checkpoint (Radio-TLC): Spot the mixture on a silica gel ITLC strip and develop in 0.1 M sodium citrate. Free ⁶⁸Ga migrates to the solvent front (Rf = 0.9–1.0), while the intact ⁶⁸Ga-NOTA-peptide remains at the origin (Rf = 0.0–0.1). A Radiochemical Purity (RCP) of >95% validates the pH control and buffering capacity.
Protocol 2: Thermally-Activated Radiolabeling of DOTA-Peptide with Lutetium-177
Because DOTA requires structural rearrangement to accommodate the large Lu3+ ion, this protocol relies on thermal activation to ensure kinetic inertness, consistent with 5[5].
-
Preparation: In a sterile, metal-free vial, combine the DOTA-conjugated biomolecule with 0.5 M ammonium acetate buffer (pH 4.5–5.0) and a radioprotectant (e.g., ascorbic acid) to prevent autoradiolysis.
-
Reaction (Causality Check): Add the ¹⁷⁷LuCl₃ solution to the reaction vial. Incubate the mixture in a heating block at 90–95°C for 15–30 minutes.
-
Causality: The 12-membered macrocyclic ring of DOTA must undergo a conformational shift to fully coordinate the 8-coordinate Lu3+ ion. Heating provides the necessary thermodynamic activation energy. Failing to heat the reaction will result in low yields and weak, non-specific binding.
-
-
Quenching: After incubation, add a small molar excess of DTPA solution (0.1 M) and incubate for 5 minutes at room temperature.
-
Causality: DTPA rapidly chelates any unreacted ¹⁷⁷Lu at room temperature. This "scavenging" step prevents free ¹⁷⁷Lu from adventitiously binding to the peptide backbone or accumulating in the patient's bones in vivo.
-
-
Self-Validation Checkpoint (Radio-HPLC): Analyze the final formulation via Reverse-Phase Radio-HPLC. The hydrophilic ¹⁷⁷Lu-DTPA complex will elute in the solvent front, clearly separated from the highly lipophilic ¹⁷⁷Lu-DOTA-peptide. An RCP of >95% validates the heating block calibration and reaction kinetics.
Conclusion
The basic principles of chelating agents in radiopharmacy are governed by the strict laws of coordination chemistry. The evolution from acyclic chelators to macrocyclic cages like DOTA and NOTA has drastically improved the safety and efficacy profiles of targeted radiotherapies. By understanding the causality behind cavity size, kinetic inertness, and thermodynamic stability, researchers can rationally design the next generation of theranostic agents, ensuring that the radiometal remains securely anchored to its targeting vector from the laboratory bench to the tumor microenvironment.
References
- Benchchem.
- Wadas, T. J., et al. "A practical guide to the construction of radiometallated bioconjugates for positron emission tomography". PMC.
- Kang, F., et al. "In Vivo Evaluation of 68Ga-Labeled NOTA-EGFRvIII Aptamer in EGFRvIII-Positive Glioblastoma Xenografted Model". PMC.
- Benchchem. "NH2-PEG4-DOTA | 2090232-34-9". Benchchem.
- Price, E. W., et al. "What a Difference a Carbon Makes: H4octapa vs H4C3octapa, Ligands for In-111 and Lu-177 Radiochemistry". PMC.
- Escorcia, F. E., et al.
Sources
p-SCN-Bn-PCTA radiolabeling protocol with 68Ga
Application Note: High-Efficiency 68 Ga Radiolabeling of Biomolecules using p-SCN-Bn-PCTA
Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction and Mechanistic Rationale
The development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) relies heavily on the selection of an optimal bifunctional chelator (BFC). While DOTA and NOTA have historically dominated the landscape of Gallium-68 ( 68 Ga) radiochemistry, the macrocyclic chelator PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) has emerged as a superior alternative for specific applications[1][2].
p-SCN-Bn-PCTA incorporates an isothiocyanate reactive group for facile conjugation to primary amines (e.g., lysine residues on peptides or monoclonal antibodies). The mechanistic advantages of PCTA over traditional chelators include:
-
Thermodynamic and Kinetic Profile: PCTA forms a highly stable hexadentate coordination complex with Ga 3+ . Unlike DOTA, which requires elevated temperatures (typically >80 °C) to overcome the kinetic barrier of metal incorporation into its rigid macrocyclic cavity, PCTA possesses a slightly more flexible ring structure. This allows for rapid, quantitative 68 Ga radiolabeling at room temperature within 5 minutes[2][3].
-
pH Tolerance: 68 Ga radiochemistry is highly sensitive to pH due to the competing formation of insoluble gallium hydroxides at higher pH and protonation of the chelator at lower pH. PCTA exhibits robust radiolabeling efficiency across a broader pH range (pH 4.0–5.0) compared to DOTA, minimizing the risk of radiochemical yield (RCY) drops due to minor buffering errors[1].
-
In Vivo Clearance Profile: Preclinical studies comparing 68 Ga-PCTA-RGD and 68 Ga-NOTA-RGD have demonstrated that while both clear rapidly from blood and muscle, the PCTA conjugate exhibits significantly lower non-specific kidney retention (1.1 ± 0.5% vs. 2.7 ± 1.3% at 2h post-injection)[2]. This reduced renal background is highly advantageous for imaging targets in the lower abdomen.
Experimental Workflow Diagram
The following diagram illustrates the logical progression from bioconjugation to radiolabeling and final complex formation.
Caption: Workflow for the bioconjugation of p-SCN-Bn-PCTA and subsequent 68Ga radiolabeling.
Step-by-Step Methodologies
Phase 1: Bioconjugation of p-SCN-Bn-PCTA to a Peptide
Note: The isothiocyanate (-NCS) group reacts selectively with unprotonated primary amines to form a stable thiourea bond. Therefore, the reaction must be conducted at a mildly basic pH.
-
Preparation: Dissolve the peptide (e.g., cyclo-RGDyK) in 0.1 M sodium carbonate buffer (pH 8.5–9.0) to a final concentration of 2–5 mg/mL.
-
Chelator Addition: Dissolve p-SCN-Bn-PCTA in trace amounts of anhydrous DMSO (to prevent hydrolysis of the -NCS group). Add a 3- to 5-fold molar excess of the chelator dropwise to the peptide solution.
-
Incubation: Stir the reaction mixture continuously at room temperature for 2 to 4 hours.
-
Purification: Isolate the PCTA-peptide conjugate using preparative Reverse-Phase HPLC (RP-HPLC) or Size Exclusion Chromatography (SEC), depending on the molecular weight of the vector. Lyophilize the purified fractions.
Phase 2: 68 Ga Radiolabeling Protocol
The following protocol is optimized to achieve >95% RCY and high specific activity (up to 55 MBq/nmol)[2][3].
-
Buffer Preparation: Prepare a 200 mM Sodium Acetate (NaOAc) buffer, adjusted to pH 4.5 using trace-metal grade acetic acid[1].
-
Precursor Solubilization: Dissolve the lyophilized PCTA-conjugate (1–50 nmol) in 1 mL of the prepared NaOAc buffer[1].
-
Isotope Elution: Elute the 68 Ge/ 68 Ga generator using 0.1 M or 0.6 M ultra-pure HCl (depending on the generator specifications). Collect the peak activity fraction (typically 37–740 MBq)[1].
-
Reaction: Add the 68 Ga eluate directly to the buffered PCTA-conjugate solution. Ensure the final pH of the mixture remains between 4.0 and 4.5.
-
Incubation: Incubate the reaction mixture at room temperature (25 °C) for 5 minutes. Expert Insight: If higher effective specific activities are required, apply gentle heating at 40 °C for 5–10 minutes[2][3].
-
Quenching (Optional): The reaction can be quenched by adding 10 mM EDTA to scavenge any unreacted free 68 Ga 3+ .
Phase 3: Quality Control (Radiochemical Purity)
-
iTLC Analysis: Spot 1–2 µL of the reaction mixture onto a silica gel impregnated glass microfiber paper (iTLC-SG). Develop using 0.1 M Sodium Citrate (pH 5.0).
-
Free 68 Ga 3+ migrates to the solvent front ( Rf=0.9–1.0 ).
-
The intact 68 Ga-PCTA-conjugate remains at the origin ( Rf=0.0 ).
-
-
Radio-HPLC: Confirm purity using an analytical RP-HPLC system equipped with a radiometric detector to ensure the absence of radiocolloids and to verify the specific activity.
Quantitative Data: Chelator Comparison
The table below summarizes the comparative performance metrics of PCTA against standard chelators for 68 Ga radiolabeling of small peptides[1][2][3][4].
| Parameter | PCTA | NOTA | DOTA |
| Optimal pH Range | 4.0 – 5.0 | 4.0 – 5.0 | 3.5 – 4.0 |
| Required Temperature | Room Temp (25 °C) to 40 °C | Room Temp (25 °C) | 90 °C – 95 °C |
| Reaction Time | 5 min | 5 – 10 min | 15 – 30 min |
| RCY (Standard Conditions) | > 95% | > 95% | > 95% (requires heat) |
| Serum Stability (4h) | ~ 93% | ~ 98% | > 95% |
| Kidney Uptake (In Vivo) | Low (1.1% ID/g at 2h) | High (2.7% ID/g at 2h) | Moderate |
References
-
68Ga Small Peptide Imaging: Comparison of NOTA and PCTA Bioconjugate Chemistry (ACS Publications) URL:[Link]
-
A Systematic Comparative Evaluation of 68Ga-Labeled RGD Peptides Conjugated with Different Chelators Molecular Imaging and Biology (PMC / NIH) URL:[Link]
-
Development, synthesis, and 68Ga-Labeling of a Lipophilic complexing agent for atherosclerosis PET imaging ResearchGate URL:[Link]
-
Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals Molecules (PMC / NIH) URL:[Link]
Application Note: High-Efficiency Conjugation of p-SCN-Bn-PCTA to Monoclonal Antibodies for Targeted Radiopharmaceuticals
Target Audience: Researchers, Radiochemists, and Drug Development Professionals Content Focus: Bioconjugation Chemistry, ImmunoPET, and Targeted Radionuclide Therapy (TRT)
Introduction & Mechanistic Principles
The development of radioimmunoconjugates for positron emission tomography (ImmunoPET) and targeted radionuclide therapy requires bifunctional chelators (BFCs) that can securely bind radiometals while maintaining the targeting integrity of the antibody. PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) is a 12-membered tetraaza-macrocyclic ligand incorporating a pyridine unit and three acetate pendant arms[1].
As a Senior Application Scientist, I frequently recommend PCTA over traditional chelators like DOTA or DTPA for specific radiometals (e.g., 64 Cu, 177 Lu, 86 Y). PCTA bridges a critical gap in coordination chemistry: it offers the rapid complexation kinetics typical of acyclic chelators (like DTPA) while maintaining the high thermodynamic stability and kinetic inertness characteristic of macrocyclic chelators (like DOTA)[2]. This allows for highly efficient radiolabeling at room temperature, preserving the immunoreactivity of temperature-sensitive monoclonal antibodies[1].
The Conjugation Chemistry
The bifunctional derivative p-SCN-Bn-PCTA features a reactive isothiocyanate (-NCS) group[3]. This electrophilic group reacts specifically with unprotonated primary amines—primarily the ϵ -amino groups of solvent-exposed lysine residues on the antibody—to form a highly stable, covalent thiourea bond [3][4].
Chemical logic of isothiocyanate-amine bioconjugation.
Experimental Design & Causality (The "Why")
A robust protocol is not merely a sequence of steps; it is a carefully controlled environment designed to force a specific chemical outcome. Understanding the causality behind these parameters is critical for reproducibility.
-
Buffer pH (8.5 – 9.0): At physiological pH (~7.4), the vast majority of lysine ϵ -amino groups (pKa ~10.5) are protonated (-NH 3+ ) and non-nucleophilic. Elevating the pH to 8.5–9.0 increases the fraction of unprotonated amines (-NH 2 ) available to attack the isothiocyanate carbon[4][5]. Going above pH 9.0 is strongly discouraged, as it accelerates the aqueous hydrolysis of the -NCS group into an unreactive amine and risks antibody aggregation.
-
Strictly Metal-Free Conditions: Macrocyclic chelators have an extreme affinity for trace divalent and trivalent metals (e.g., Fe 3+ , Zn 2+ , Cu 2+ ). If environmental metals occupy the PCTA cavity during conjugation, the conjugate will fail to bind the intended radiometal later. All buffers must be rigorously demetallated using Chelex-100 resin.
-
Chelator-to-Antibody Ratio (CAR): The goal is to achieve a CAR of 2.0 to 5.0[4][6]. A lower CAR results in poor specific activity during radiolabeling. A higher CAR risks altering the antibody's isoelectric point, inducing aggregation, or sterically hindering the antigen-binding site, thereby destroying immunoreactivity.
Workflow & Methodology
Workflow for p-SCN-Bn-PCTA conjugation to monoclonal antibodies.
Materials & Reagents
-
p-SCN-Bn-PCTA (Macrocyclics, CAS No: 949147-44-8)[5].
-
0.1 M Sodium Bicarbonate buffer (pH 8.5), Chelex-100 treated[5][7].
-
0.1 M Ammonium Acetate or Sodium Acetate buffer (pH 6.0–6.5), Chelex-100 treated[4][5].
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Zeba™ Spin Desalting Columns (40 kDa MWCO) or PD-10 Sephadex columns[4][7].
Step-by-Step Protocol
Phase 1: Antibody Preparation
-
Buffer Exchange: Transfer 2–5 mg of the monoclonal antibody into metal-free 0.1 M Sodium Bicarbonate buffer (pH 8.5) using a 40 kDa MWCO spin column[5][7].
-
Concentration Adjustment: Adjust the final antibody concentration to 5–10 mg/mL. Insight: High protein concentrations drive the bimolecular conjugation reaction forward efficiently.
Phase 2: Conjugation Reaction 3. BFC Reconstitution: Immediately prior to use, dissolve p-SCN-Bn-PCTA in anhydrous DMSO to a concentration of 5–10 mg/mL. Insight: The -NCS group is prone to hydrolysis; never store the BFC in aqueous solutions. 4. Molar Excess Calculation: Calculate the required volume of BFC to achieve a 10-fold to 40-fold molar excess relative to the antibody[4][5][6]. 5. Addition: Add the BFC solution dropwise to the antibody preparation while gently vortexing. Ensure the final concentration of DMSO does not exceed 5% (v/v) to prevent protein denaturation. 6. Incubation: Incubate the reaction mixture at room temperature for 2 hours, followed by overnight incubation at 4°C to drive the reaction to completion[4][5].
Phase 3: Purification 7. Column Equilibration: Pre-equilibrate a size-exclusion column (e.g., PD-10 or Zeba spin column) with metal-free 0.1 M Ammonium Acetate (pH 6.0–6.5)[4][5]. Insight: Eluting directly into a slightly acidic buffer immediately halts any further -NCS reactivity and prepares the conjugate in the optimal pH environment for subsequent radiolabeling. 8. Elution: Pass the reaction mixture through the column to separate the PCTA-antibody conjugate from unreacted chelator and DMSO.
Phase 4: Self-Validating Quality Control 9. Protein Recovery: Determine the final protein concentration using a BCA assay or A280 measurement (accounting for the slight UV absorbance contribution of the PCTA benzyl ring). 10. CAR Determination (Critical Checkpoint): Submit the native antibody and the purified conjugate for MALDI-TOF Mass Spectrometry. Calculate the mass shift and divide by the mass of the conjugated PCTA appendage (~535.6 Da) to determine the Chelator-to-Antibody Ratio (CAR). A successful protocol will yield a CAR between 2.0 and 5.0[4][6].
Quantitative Data & Comparative Analysis
To justify the selection of PCTA over other chelators, the following table synthesizes quantitative data regarding the conjugation and subsequent 64 Cu radiolabeling of monoclonal antibodies (e.g., Rituximab) using various isothiocyanate-derivatized BFCs.
| Bifunctional Chelator | Conjugation Linkage | Typical Molar Excess | Avg. Chelators/Antibody (CAR) | 64 Cu Radiolabeling Efficiency | Serum Stability (48h at 37°C) |
| p-SCN-Bn-PCTA | Thiourea | 10x - 40x | 4.9 ± 0.9 | > 99% (at RT) | > 94% |
| p-SCN-Bn-DOTA | Thiourea | 40x | ~ 5.0 | > 99% (requires heat) | > 94% |
| p-SCN-Bn-DTPA | Thiourea | 40x | ~ 5.0 | 92% (at RT) | < 40% |
Data synthesized from comparative radiochemistry studies[4][5][6]. PCTA demonstrates equivalent stability to DOTA but matches the highly favorable room-temperature labeling kinetics of DTPA, making it vastly superior for sensitive biomolecules.
References
- Which bifunctional chelator for immunoPET with Cu-64?
- Application Notes and Protocols: A Step-by-Step Guide to PCTA-Metal Complex Synthesis Benchchem URL
- Immuno-PET Imaging and Radioimmunotherapy of 64Cu-/177Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model Journal of Nuclear Medicine URL
- A systematic evaluation of the potential of PCTA-NCS ligand as a bifunctional chelating agent for design of 177Lu radiopharmaceuticals ResearchGate URL
- Bioconjugate Chemistry (ACS)
- (S)-5-(p-Nitrobenzyl)
- Development of 52Mn Labeled Trastuzumab for Extended Time Point PET Imaging of HER2 Springer Medizin URL
- p-SCN-Bn-PCTA Chelator Profile AxisPharm URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Immuno-PET Imaging and Radioimmunotherapy of 64Cu-/177Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Which bifunctional chelator for immunoPET with Cu-64? | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Client Challenge [springermedizin.de]
High-Efficiency p-SCN-Bn-PCTA Peptide Labeling: A Comprehensive Application Note & Protocol for Targeted Radiopharmaceuticals
Introduction & Mechanistic Rationale
The development of targeted radiopharmaceuticals relies heavily on the selection of an optimal bifunctional chelator (BFC). The BFC must seamlessly bridge a tumor-targeting vector (e.g., a peptide or antibody) with a diagnostic or therapeutic radiometal without compromising the biomolecule's binding affinity.
While DOTA is traditionally considered the gold standard macrocyclic chelator, its radiolabeling kinetics are notoriously slow, often requiring harsh heating (80°C–95°C) to achieve high radiochemical yields. This thermal stress can denature or degrade heat-sensitive peptides and proteins.
PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) overcomes this critical limitation. As a rigid, pre-organized heptadentate macrocycle, PCTA facilitates rapid metal coordination at room or mildly elevated temperatures (20°C–40°C) while maintaining exceptional thermodynamic stability and kinetic inertness against transmetallation in vivo[1].
The p-SCN-Bn-PCTA derivative features an electrophilic isothiocyanate (-NCS) group. This functional group reacts specifically with primary amines—such as the N-terminus of a peptide or the ε-amine of lysine residues—to form a highly stable, covalent thiourea bond .
Causality in Experimental Design
-
Conjugation pH (8.5–9.0): The isothiocyanate group strictly requires the primary amine to be in its unprotonated (nucleophilic) state. Because the pKa of a typical lysine side chain is ~10.5, conducting the reaction at physiological pH (7.4) results in poor yields. Raising the buffer pH to 8.5–9.0 ensures a sufficient fraction of the amines are deprotonated and reactive[2].
-
Radiolabeling pH (5.5–6.5): Radiometals (e.g., ^64Cu, ^68Ga) are prone to forming insoluble hydroxides at basic pH levels. A weakly acidic acetate buffer prevents hydroxide precipitation while keeping the chelator's carboxylate groups sufficiently deprotonated for rapid metal coordination[2].
Comparative Chelator Kinetics & Properties
To contextualize the advantages of PCTA, the following table summarizes the quantitative operational parameters of the most common macrocyclic chelators used in peptide radiolabeling.
| Chelator | Denticity | Optimal Radiometals | Conjugation pH | Labeling Temp (°C) | Labeling Time (min) |
| PCTA | 7 (Heptadentate) | ^64Cu, ^68Ga, ^177Lu | 8.5 – 9.0 | 20 – 40 | 5 – 30 |
| DOTA | 8 (Octadentate) | ^177Lu, ^225Ac, ^68Ga | 8.5 – 9.0 | 80 – 95 | 30 – 60 |
| NOTA | 6 (Hexadentate) | ^68Ga, ^64Cu, ^18F-Al | 8.5 – 9.0 | 20 – 40 | 10 – 30 |
Data synthesis demonstrates PCTA's superior labeling kinetics at mild temperatures compared to DOTA, making it highly advantageous for heat-sensitive biological vectors[1].
Experimental Workflow
Figure 1: End-to-end workflow for p-SCN-Bn-PCTA peptide bioconjugation and subsequent radiolabeling.
Step-by-Step Protocol: Phase 1 - Bioconjugation
This phase details the covalent attachment of the BFC to the peptide. The protocol is designed as a self-validating system; failure to rigorously control the pH or solvent conditions will result in hydrolysis of the isothiocyanate rather than conjugation.
Materials Required:
-
Target Peptide (High purity, >95%)
-
p-SCN-Bn-PCTA (Macrocyclics or equivalent)
-
0.1 M Sodium Bicarbonate (NaHCO₃) buffer, pH adjusted to 8.5–9.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Methodology:
-
Peptide Preparation: Dissolve the target peptide in 0.1 M NaHCO₃ buffer (pH 8.5–9.0) to achieve a final concentration of 2–5 mg/mL. Note: Ensure the peptide sequence does not contain competing nucleophiles that could cause off-target cross-linking.
-
Chelator Activation: Reconstitute p-SCN-Bn-PCTA in anhydrous DMSO. Critical Step: The isothiocyanate group is highly susceptible to aqueous hydrolysis. Do not dissolve the chelator in aqueous buffer prior to the immediate reaction.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of p-SCN-Bn-PCTA to the peptide solution[2][3]. For highly complex or sterically hindered biomolecules (like aptamers or large proteins), up to 50 equivalents may be utilized to drive the reaction to completion[4].
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours, or at 37°C for 1 hour, under gentle agitation[2][3].
-
Purification: Isolate the PCTA-peptide conjugate from the unreacted chelator. Depending on the molecular weight of the peptide, utilize Size Exclusion Chromatography (SEC) (e.g., PD-10 columns), spin-filtration, or preparative HPLC[4].
-
Validation: Confirm the successful conjugation and determine the chelator-to-peptide ratio using Electrospray Ionization Mass Spectrometry (ESI-MS).
Step-by-Step Protocol: Phase 2 - Radiometal Labeling
Once the PCTA-peptide conjugate is purified, it can be labeled with diagnostic (e.g., ^68Ga, ^64Cu) or therapeutic (e.g., ^177Lu) radiometals.
Materials Required:
-
Purified PCTA-Peptide Conjugate
-
0.1 M Sodium Acetate (NaOAc) buffer, pH 5.5–6.5
-
Radiometal isotope (e.g., ^64CuCl₂ or ^68GaCl₃ in dilute HCl)
-
10 mM EDTA or DTPA (Quenching agent)
Methodology:
-
Buffer Exchange: Ensure the PCTA-peptide conjugate is buffer-exchanged into 0.1 M NaOAc (pH 5.5–6.5). This weakly acidic environment is mandatory to prevent radiometal precipitation[2].
-
Radiometal Addition: Add the desired activity of the radiometal (typically 50–500 MBq depending on the application scale) to the conjugate solution.
-
Incubation: Incubate the mixture at room temperature to 40°C for 15 to 30 minutes. Unlike DOTA, PCTA's rapid kinetics eliminate the need for 90°C heating, preserving the peptide's structural integrity[1][4].
-
Reaction Quenching: Add 10 µL of 10 mM EDTA or DTPA and incubate for an additional 5 minutes at room temperature. Causality: The scavenger chelates any unreacted, free radiometal in the solution. This prevents non-specific binding of free metals to the peptide and ensures that any unchelated metal migrates predictably during Quality Control (QC)[4].
Step-by-Step Protocol: Phase 3 - Quality Control (QC)
A radiopharmaceutical must pass rigorous QC before in vitro or in vivo application. The target Radiochemical Purity (RCP) is >95%.
-
Instant Thin Layer Chromatography (iTLC):
-
Spot 1–2 µL of the final quenched reaction mixture onto a silica gel iTLC strip.
-
Develop the strip in a mobile phase of 0.1 M Citrate buffer (pH 5.0) or 50% Methanol/50% 1M Ammonium Acetate.
-
Interpretation: The intact radiolabeled PCTA-peptide will remain at the origin ( Rf=0.0 ), while the EDTA/DTPA-scavenged free radiometal will migrate with the solvent front ( Rf=0.8−1.0 )[3].
-
-
Radio-HPLC (Optional but Recommended): Run the sample through an analytical HPLC equipped with a radiometric detector to confirm that the radioactivity perfectly co-elutes with the UV absorbance peak of the peptide conjugate.
References
-
Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging. nih.gov.4
-
Immuno-PET Imaging and Radioimmunotherapy of 64Cu-/177Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model. snmjournals.org. 2
-
Development of 52Mn Labeled Trastuzumab for Extended Time Point PET Imaging of HER2. springermedizin.de. 3
-
68Ga Small Peptide Imaging: Comparison of NOTA and PCTA. acs.org. 1
Sources
Application Notes & Protocols: A Guide to the Bioconjugation of p-SCN-Bn-PCTA with Primary Amines
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the principles and practices of conjugating the bifunctional chelator p-SCN-Bn-PCTA to primary amines on biomolecules. The focus is on providing both the foundational chemical logic and a robust, field-proven protocol to enable the successful development of conjugates for applications in molecular imaging and targeted radiotherapy.
Foundational Principles: Understanding the p-SCN-Bn-PCTA Conjugation Reaction
The p-SCN-Bn-PCTA (3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid) is a bifunctional chelator designed for the stable incorporation of radiometals into biological systems.[1] Its structure consists of two key functional domains:
-
The PCTA Macrocycle: A rigid, 12-membered macrocyclic structure that forms highly stable complexes with a variety of trivalent metal ions, including those used in PET/SPECT imaging (e.g., ⁶⁴Cu, ⁶⁸Ga) and targeted radiotherapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).[2][3][4][5] The pre-organized nature of the PCTA cavity contributes to fast complexation kinetics, a significant advantage over other common chelators like DOTA.[6]
-
The p-isothiocyanatobenzyl Linker (-SCN-Bn): This aromatic isothiocyanate group is a highly efficient amine-reactive moiety. It serves as the covalent attachment point to the biomolecule of interest, such as an antibody, peptide, or other protein.[6]
The core of the bioconjugation process is the reaction between the electrophilic isothiocyanate group (-N=C=S) of p-SCN-Bn-PCTA and a nucleophilic primary amine (-NH₂), typically the ε-amino group of a lysine residue on the surface of a protein.[7] This reaction proceeds under mild, aqueous conditions to form a highly stable thiourea bond, ensuring the integrity of the resulting bioconjugate in vivo.[7][8]
Reaction Mechanism: Formation of a Stable Thiourea Linkage
The reaction is initiated by the nucleophilic attack of the deprotonated primary amine on the central carbon atom of the isothiocyanate group. This forms a transient intermediate that rapidly rearranges to the stable thiourea linkage.
Caption: Reaction of a primary amine with an isothiocyanate to form a thiourea bond.
Critical Parameters for Successful Conjugation
Optimizing the reaction conditions is paramount to achieving a high yield of a functional bioconjugate while preserving its biological activity.
Reaction Buffer and pH
The choice of buffer and its pH is the most critical factor. The reaction requires a slightly basic environment (pH 8.0 - 9.5) to ensure that a significant fraction of the primary amines on the biomolecule are deprotonated and thus nucleophilic.[9]
-
Causality: At neutral or acidic pH, the amine groups are protonated (-NH₃⁺), rendering them non-nucleophilic and halting the reaction. Conversely, excessively high pH (>9.5) can promote hydrolysis of the isothiocyanate group and may lead to denaturation of the protein.
-
Trustworthiness: It is essential to use amine-free buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target biomolecule for reaction with p-SCN-Bn-PCTA, drastically reducing conjugation efficiency.[10]
Molar Ratio of Reactants
The molar ratio of p-SCN-Bn-PCTA to the biomolecule (often termed the Chelator-to-Antibody Ratio or CAR) directly influences the average number of chelators conjugated per molecule.[10]
-
Expertise & Experience: A low molar excess (e.g., 5:1) may result in incomplete conjugation, leaving a significant portion of the biomolecules unlabeled. A very high molar excess (e.g., >50:1) can lead to the modification of multiple lysine residues, potentially obscuring the antigen-binding sites of an antibody and reducing its immunoreactivity.[10][11] It is standard practice to test a range of molar ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal balance between conjugation efficiency and retained biological function for a specific biomolecule.[10]
Temperature and Incubation Time
The conjugation is typically performed at room temperature (20-25°C) for 1 to 2 hours.[10] For particularly sensitive biomolecules, the reaction can be carried out at 4°C for a longer period (e.g., 4 to 18 hours) to minimize the risk of degradation.
Comprehensive Experimental Protocol
This protocol provides a general framework for conjugating p-SCN-Bn-PCTA to a monoclonal antibody (mAb). It should be optimized for each specific application.
Materials and Reagents
-
Monoclonal Antibody (or other biomolecule)
-
p-SCN-Bn-PCTA (CAS: 949147-44-8)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.5) or Sodium Borate Buffer (50 mM, pH 8.5).
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0
-
Purification: PD-10 Desalting Columns (or equivalent size-exclusion chromatography) or Amicon Ultra Centrifugal Filter Units (e.g., 30-50 kDa MWCO).
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Step-by-Step Methodology
Sources
- 1. macrocyclics.com [macrocyclics.com]
- 2. Comparison of bifunctional chelates for 64Cu radiolabeling to antibody | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Conjugation and Quality Control of p-SCN-Bn-PCTA Bioconjugates
Target Audience: Researchers, radiochemists, and drug development professionals. Content Focus: Mechanistic workflows, self-validating quality control (QC) systems, and analytical characterization of p-SCN-Bn-PCTA radiopharmaceutical precursors.
Introduction: The Strategic Advantage of PCTA
The bifunctional chelator (BFC) p-SCN-Bn-PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid) has emerged as a premier scaffold for targeted radiotheranostics. PCTA offers a distinct kinetic advantage over traditional macrocycles like DOTA: it facilitates rapid, quantitative radiometal complexation (e.g., 64 Cu, 68 Ga, 177 Lu) at room temperature[1].
This mild labeling environment is critical for preserving the immunoreactivity and structural integrity of heat-sensitive biological vectors, such as monoclonal antibodies (mAbs)[2]. However, the successful clinical translation of PCTA-conjugates relies entirely on the rigorous control of the conjugation chemistry and the subsequent analytical validation of the construct.
The Chemistry of Conjugation: Causality and Mechanism
The conjugation of p-SCN-Bn-PCTA to a protein vector relies on the electrophilic nature of the isothiocyanate (-NCS) group. The target nucleophiles are the ϵ -amino groups of solvent-exposed lysine residues on the antibody.
The Causality of pH: This reaction is highly pH-dependent. At physiological pH (7.4), lysine side chains (pKa ~10.5) are predominantly protonated ( −NH3+ ) and non-nucleophilic. By buffering the reaction to pH 8.5–9.0, a sufficient fraction of these amines is deprotonated ( −NH2 ), allowing them to attack the isothiocyanate carbon, forming a highly stable, irreversible thiourea bond [3].
The Causality of Trace-Metal-Free Conditions: PCTA is an indiscriminate and powerful chelator. If environmental trace metals (Fe 3+ , Zn 2+ , Cu 2+ ) are present in the buffers or glassware during conjugation, they will rapidly occupy the PCTA cavity. This "cold" metal contamination renders the chelator inactive for subsequent radiolabeling, drastically reducing the specific activity of the final radiopharmaceutical.
Figure 1: Mechanistic workflow for the conjugation of p-SCN-Bn-PCTA to monoclonal antibodies.
Protocol: Synthesis of PCTA-Antibody Conjugates
Note: All steps must be performed using strictly trace-metal-free (TMF) techniques, utilizing Chelex-100 treated buffers and acid-washed or metal-free plasticware.
-
Vector Preparation: Buffer-exchange the mAb into 0.1 M Sodium Bicarbonate (NaHCO 3 ) or HEPES buffer, pH 8.5, using a centrifugal ultrafiltration device (e.g., Vivaspin, 30–50 kDa MWCO)[4]. Concentrate the mAb to 2–5 mg/mL.
-
Chelator Preparation: Dissolve p-SCN-Bn-PCTA in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL. Critical: Prepare this immediately before use to prevent hydrolysis of the isothiocyanate group.
-
Conjugation: Add the PCTA solution to the mAb at a defined chelator-to-antibody molar ratio. A ratio of 5:1 to 10:1 is typically optimal to achieve a final conjugation of 1–4 chelators per antibody[4],[5]. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the mixture at room temperature for 2 hours, followed by overnight incubation at 4°C with gentle agitation[5].
-
Purification: Remove unreacted chelator and DMSO via Size Exclusion Chromatography (SEC) using a PD-10 column (Sephadex G-25) or extensive ultrafiltration. Elute the final conjugate in 0.1 M Ammonium Acetate or Sodium Acetate, pH 6.0–6.5. This weakly acidic buffer optimally primes the PCTA cavity for subsequent radiometal complexation[6].
Quality Control: The Three Pillars of Conjugate Validation
A self-validating QC system ensures that the conjugate is structurally intact, functionally active, and free of competitive contaminants.
Pillar 1: Chelator-to-Antibody Ratio (CAR) Determination
The CAR dictates the maximum achievable specific activity. Too few chelators result in poor imaging contrast; too many can obscure the antigen-binding site and trigger rapid hepatic clearance.
Method A: Intact Mass Spectrometry (LC-MS/ESI-TOF)
-
Rationale: Provides the absolute physical number of chelators attached.
-
Protocol: Deglycosylate the PCTA-mAb conjugate using PNGase F (overnight at 37°C) to collapse the mass envelope and improve spectral resolution. Analyze via LC-MS (ESI-TOF).
-
Calculation: The addition of one p-SCN-Bn-PCTA molecule via a thiourea linkage adds exactly 551.6 Da to the mass of the antibody. CAR=551.6Massconjugate−Massunconjugated [4].
Method B: Radiometric Isotopic Dilution Assay (Functional CAR)
-
Rationale: MS measures physical CAR, but some chelators may be internally blocked or pre-complexed with trace metals. Isotopic dilution measures the functional CAR (available empty cavities).
-
Protocol: Prepare a standard solution of natural CuCl 2 (e.g., 0.25 mM) spiked with a trace amount of 64 Cu. Titrate a fixed amount of the PCTA-mAb conjugate (e.g., 1.25×10−10 moles) with increasing molar equivalents of the Cu solution[6]. Incubate at room temperature for 30 minutes. Analyze via radio-TLC (iTLC-SG; mobile phase: 0.1 M EDTA). The inflection point where free 64 Cu-EDTA ( Rf=1.0 ) begins to appear indicates the saturation of all functional PCTA molecules.
Pillar 2: Protein Integrity and Aggregation Analysis
-
Rationale: The introduction of hydrophobic benzyl-thiourea groups can alter the tertiary structure of the mAb, inducing dimerization or aggregation[7]. Aggregates cause non-specific uptake in the liver and spleen during in vivo studies.
-
Protocol: Analyze the conjugate via Analytical SEC-HPLC using a generic aqueous mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8). Detect via UV absorption at 280 nm. The monomeric peak should represent >95% of the total Area Under the Curve (AUC).
Pillar 3: Radiolabeling Efficiency and Radiochemical Purity (RCP)
-
Rationale: The ultimate validation of the conjugate is its ability to rapidly incorporate the target radiometal.
-
Protocol: Add 100–200 MBq of 64 CuCl 2 or 68 GaCl 3 to 50 μ g of the PCTA-mAb conjugate in 0.1 M Ammonium Acetate (pH 6.0). Incubate at 37°C for 30 minutes[4],[1]. Quench with 1 mM DTPA. Spot on an iTLC-SG strip and develop in 0.1 M DTPA. The radiolabeled intact conjugate remains at the origin ( Rf=0 ), while unbound radiometal migrates with the solvent front ( Rf=1.0 ).
Figure 2: Workflow for validating Radiochemical Purity (RCP) via Radio-TLC.
Quantitative Data Presentation: QC Acceptance Criteria
To ensure batch-to-batch reproducibility and regulatory compliance for preclinical/clinical use, PCTA-conjugates should be evaluated against the following strict acceptance criteria:
| Quality Control Parameter | Analytical Method | Acceptance Criteria | Causality / Rationale |
| Chelator-to-Antibody Ratio (CAR) | LC-MS (ESI-TOF) | 1.0 – 5.0 chelators/mAb | Balances specific activity with the preservation of immunoreactivity[4]. |
| Functional Chelator Fraction | Isotopic Dilution Assay | ≥ 85% of physical CAR | Ensures the PCTA cavity is not pre-occupied by environmental trace metals[6]. |
| Monomeric Purity | SEC-HPLC (UV 280 nm) | ≥ 95% Monomer | Prevents off-target reticuloendothelial system (RES) accumulation caused by aggregates[7]. |
| Radiochemical Purity (RCP) | Radio-TLC (iTLC-SG) | ≥ 95% at 30 mins (RT or 37°C) | Validates the kinetic advantage of PCTA; ensures patient safety from free radiometals[1]. |
| Immunoreactivity Fraction | Cell-binding Assay (Lindmo) | ≥ 90% relative to native mAb | Confirms that conjugation at lysine residues did not block the Complementarity-Determining Regions (CDRs)[5]. |
References
-
Characterization and Stabilization of a New 64Cu-Labeled Anti-EGFR Antibody NCAB001 for the Early Detection of Pancreatic Cancer with Positron Emission Tomography. nih.gov.[Link]
-
Process to Remove the Size Variants Contained in the Antibody–Chelator Complex PCTA-NCAB001 for Radiolabeling with Copper-64. mdpi.com.[Link]
-
Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging. nih.gov.[Link]
-
A systematic evaluation of the potential of PCTA-NCS ligand as a bifunctional chelating agent for design of 177 Lu radiopharmaceuticals. researchgate.net.[Link]
-
Immuno-PET Imaging and Radioimmunotherapy of 64 Cu-/ 177 Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model. snmjournals.org.[Link]
-
Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability. nih.gov.[Link]
-
Comparison of bifunctional chelates for (64)Cu antibody imaging. nih.gov.[Link]
Sources
- 1. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Immuno-PET Imaging and Radioimmunotherapy of 64Cu-/177Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Process to Remove the Size Variants Contained in the Antibody–Chelator Complex PCTA-NCAB001 for Radiolabeling with Copper-64 [mdpi.com]
p-SCN-Bn-PCTA in Preclinical Molecular Imaging: A Comprehensive Application Note & Protocol Guide
Introduction & Mechanistic Rationale
In the development of targeted radiopharmaceuticals, the choice of bifunctional chelator (BFC) dictates not only the radiochemical yield but also the in vivo stability and pharmacokinetic profile of the imaging agent. The bifunctional chelator p-SCN-Bn-PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid, functionalized with a para-isothiocyanatobenzyl group) has emerged as a superior alternative to traditional chelators like DOTA and DTPA for specific preclinical applications[1].
The Causality of Chelator Selection: As a Senior Application Scientist, I frequently observe researchers struggling with the radiolabeling of heat-sensitive biomolecules (such as intact monoclonal antibodies or RNA aptamers) using DOTA. DOTA requires high temperatures (80–90 °C) to overcome the conformational activation energy barrier required to encapsulate radiometals.
PCTA solves this through its unique structural chemistry. The PCTA macrocycle incorporates a rigid pyridine ring within its 12-membered tetraaza backbone. This pre-organized geometry drastically lowers the activation energy required for metal insertion, enabling quantitative radiolabeling with isotopes such as 64 Cu, 68 Ga, and 177 Lu at room temperature or 37 °C[2]. Furthermore, the isothiocyanate (-NCS) linker provides a highly efficient, amine-reactive moiety that forms a stable thiourea bond with the ϵ -amino groups of lysine residues on proteins[3].
Quantitative Comparison of Chelator Performance
To understand why p-SCN-Bn-PCTA is selected for immuno-PET and targeted radiotherapy, we must evaluate its kinetic and thermodynamic profile against industry standards.
| Chelator | Target Radiometals | Optimal Labeling Temp | Reaction Time | Key Advantage / Limitation |
| DOTA | 64 Cu, 177 Lu, 68 Ga | 80–90 °C | 30–60 min | Gold standard thermodynamic stability, but requires heat that denatures proteins. |
| NOTA | 68 Ga, 64 Cu | RT – 37 °C | 10–30 min | Excellent for 68 Ga; however, cavity size limits use with larger lanthanides like 177 Lu. |
| PCTA | 64 Cu, 68 Ga, 177 Lu | RT – 40 °C | 5–30 min | Universal applicability; rapid kinetics at mild temperatures; preserves antibody/aptamer integrity[4]. |
Experimental Workflow Visualization
The following diagram maps the critical path from raw biological vector to a quality-controlled, radiolabeled probe ready for preclinical PET/SPECT imaging.
Workflow for the bioconjugation, radiolabeling, and preclinical application of p-SCN-Bn-PCTA.
Validated Protocols: Bioconjugation and Radiolabeling
The following protocols are designed as self-validating systems. By strictly controlling pH and stoichiometry, you prevent the two most common failure modes: hydrolysis of the isothiocyanate and formation of insoluble protein aggregates.
Protocol A: Bioconjugation of p-SCN-Bn-PCTA to Monoclonal Antibodies
Note: This protocol is optimized for IgG antibodies (e.g., Cetuximab or Trastuzumab) targeting tumor antigens like EGFR or HER2[5].
-
Buffer Exchange (Critical Step):
-
Action: Transfer 2–5 mg of the antibody into 0.1 M sodium bicarbonate buffer (pH 8.5) using a 40 kDa MWCO centrifugal filter.
-
Causality: The -NCS group reacts exclusively with unprotonated primary amines. At physiological pH (7.4), most lysine ϵ -amines are protonated. Elevating the pH to 8.5 ensures a sufficient nucleophilic fraction for the reaction to proceed efficiently.
-
-
Chelator Preparation:
-
Action: Dissolve p-SCN-Bn-PCTA in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Causality: Isothiocyanates are highly moisture-sensitive. Using anhydrous DMSO prevents premature hydrolysis of the reactive group into an unreactive primary amine.
-
-
Conjugation Reaction:
-
Action: Add a 5-to-10-fold molar excess of p-SCN-Bn-PCTA to the antibody solution. Vortex gently and incubate at 37 °C for 2 hours, or at 4 °C overnight[3].
-
-
Purification:
-
Action: Remove unconjugated chelator and DMSO by washing the conjugate 4–5 times with 0.1 M ammonium acetate (pH 6.0) using a 40 kDa MWCO centrifugal filter. Adjust the final concentration to 2 mg/mL.
-
Protocol B: Mild-Condition Radiolabeling with 64 Cu
Because PCTA is pre-organized, we can achieve >95% radiochemical yield (RCY) without thermal degradation of the antibody.
-
Reaction Setup:
-
Action: To a low-protein-binding microcentrifuge tube, add 50–100 µg of the PCTA-antibody conjugate in 0.1 M ammonium acetate (pH 5.5–6.0).
-
Causality: A mildly acidic pH is required to keep the 64 Cu 2+ ions soluble (preventing the formation of insoluble copper hydroxides) while allowing the PCTA amines to coordinate the metal.
-
-
Isotope Addition:
-
Action: Add 50–100 MBq of 64 CuCl 2 to the reaction mixture.
-
-
Incubation:
-
Action: Incubate the mixture at 37 °C for 30–60 minutes with gentle agitation[2].
-
-
Quenching (Optional but Recommended):
-
Action: Add 1 µL of 50 mM EDTA and incubate for 5 minutes at room temperature.
-
Causality: EDTA acts as a scavenger, complexing any loosely bound or unreacted 64 Cu, which ensures that background signal in in vivo imaging is minimized.
-
Protocol C: Quality Control (ITLC)
-
Stationary Phase: Silica gel impregnated glass microfiber paper (ITLC-SG).
-
Mobile Phase: 0.1 M Citrate buffer (pH 5.0) containing 50 mM EDTA.
-
Analysis: Spot 1 µL of the reaction mixture at the origin. Develop the strip.
-
Intact Radioconjugate: Remains at the origin ( Rf=0.0 ).
-
Free 64 Cu (as Cu-EDTA): Migrates with the solvent front ( Rf=0.9−1.0 ).
-
Acceptance Criteria: RCY > 95% is required prior to in vivo injection[6].
-
Preclinical Imaging Applications
The utility of p-SCN-Bn-PCTA has been thoroughly validated in preclinical oncology models.
-
Immuno-PET in Esophageal Squamous Cell Carcinoma (ESCC): Researchers have successfully conjugated p-SCN-Bn-PCTA to Cetuximab (anti-EGFR). When radiolabeled with 64 Cu, the probe demonstrated high tumor-to-background ratios in TE-8 tumor-bearing mice at 48 hours post-injection. The mild labeling conditions preserved the immunoreactivity of Cetuximab, allowing for precise stratification of EGFR-expressing tumors[5].
-
Small Peptide Imaging: In direct comparisons for αvβ3 integrin-targeted small peptides (e.g., cyclo-RGDyK), 68 Ga-radiolabeled PCTA-RGD demonstrated comparable tumor uptake to NOTA-RGD but exhibited significantly lower kidney retention (1.1% vs 2.7% ID/g at 2h post-injection). This reduction in renal background is highly advantageous for imaging targets in the lower abdomen[6].
-
Theranostic Pairs: Because PCTA can accommodate both PET isotopes ( 64 Cu) and beta-emitting therapeutic isotopes ( 177 Lu), it serves as an ideal scaffold for true theranostic workflows, allowing researchers to use the exact same chemical precursor for both diagnostic dosimetry and targeted radioimmunotherapy[2].
References
- 68Ga Small Peptide Imaging: Comparison of NOTA and PCTA Bioconjugate Chemistry URL
- Immuno-PET Imaging and Radioimmunotherapy of 64Cu-/177Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model Journal of Nuclear Medicine URL
- PMC (National Institutes of Health)
- Process to Remove the Size Variants Contained in the Antibody–Chelator Complex PCTA-NCAB001 for Radiolabeling with Copper-64 MDPI URL
- Which bifunctional chelator for immunoPET with Cu-64?
Sources
- 1. Which bifunctional chelator for immunoPET with Cu-64? | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Immuno-PET Imaging and Radioimmunotherapy of 64Cu-/177Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
Bioconjugation Technical Support Center: Optimizing p-SCN-Bn-PCTA Workflows
Welcome to the Technical Support Center for radiopharmaceutical bioconjugation. This portal is designed for researchers, application scientists, and drug development professionals working with the bifunctional chelator p-SCN-Bn-PCTA . Here, we bridge the gap between theoretical chemistry and benchtop execution, providing you with causality-driven protocols, diagnostic data, and advanced troubleshooting matrices.
🧠 Knowledge Base: The Mechanistic Causality of PCTA Conjugation
To optimize a reaction, you must first understand the physical chemistry driving it.
Why PCTA? PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) is increasingly preferred over legacy macrocycles like DOTA for temperature-sensitive biomolecules (such as monoclonal antibodies). While DOTA often requires elevated temperatures (>80°C) to achieve efficient radiometal incorporation—which inevitably denatures antibodies—PCTA features a pre-organized macrocyclic cavity. This structural rigidity enables rapid, quantitative complexation of isotopes like 64 Cu, 68 Ga, and 177 Lu at room temperature 1. Furthermore, in small peptide imaging, PCTA conjugates have demonstrated superior radiolabeling efficiency and advantageous clearance profiles (e.g., lower kidney uptake) compared to NOTA 2.
The Conjugation Mechanism: The conjugation relies on the para-isothiocyanatobenzyl (p-SCN-Bn) linker forming a stable thiourea bond with primary amines (typically lysine ϵ -amino groups). The isothiocyanate carbon is highly electrophilic. For successful nucleophilic attack, the target amines must be in their unprotonated state ( −NH2 ). Because the pKa of lysine side chains is approximately 10.5, physiological pH (7.4) leaves the vast majority of these amines protonated ( −NH3+ ) and unreactive. Raising the buffer pH to 8.5–9.0 shifts the equilibrium, providing sufficient nucleophile concentration without excessively accelerating the competing hydrolysis of the isothiocyanate group into an unreactive primary amine 3.
⚙️ SOP Terminal: Self-Validating Conjugation Protocol
This protocol is engineered as a self-validating system. Do not proceed to radiolabeling without passing the integrated Quality Control (QC) checkpoints.
Phase 1: Preparation & Buffer Exchange
-
Buffer Preparation: Prepare 0.1 M Sodium Bicarbonate buffer ( NaHCO3 ), adjusted to pH 8.5–9.0. Crucial: Use only Chelex-100 treated, trace-metal-free water to prevent premature metal occupation of the PCTA cavity.
-
Biomolecule Conditioning: Buffer-exchange your antibody into the pH 8.5 buffer using a centrifugal ultrafiltration device (e.g., Vivaspin, 30 kDa MWCO). Adjust the final protein concentration to 2–10 mg/mL.
-
Chelator Activation: Dissolve p-SCN-Bn-PCTA in strictly anhydrous DMSO to a concentration of 10 mg/mL immediately before use. Causality: Atmospheric moisture will rapidly hydrolyze the SCN group.
Phase 2: The Conjugation Reaction
-
Addition: Add a 10-fold to 20-fold molar excess of p-SCN-Bn-PCTA to the antibody solution. Ensure the final DMSO concentration in the reaction mixture does not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the mixture at room temperature (20–25°C) for 2 hours with gentle agitation, or overnight at 4°C.
Phase 3: Purification & Self-Validation (QC)
-
Primary Purification: Remove unreacted chelator via Size Exclusion Chromatography (SEC) using a PD-10 column. Elute the conjugate into a slightly acidic, metal-free buffer ideal for radiolabeling (e.g., 0.1 M Sodium Acetate, pH 6.0–6.5).
-
QC Checkpoint 1 (Degree of Labeling): Analyze an aliquot via LC-MS (Intact Mass Analysis). A successful reaction should yield a Poisson distribution of chelators with an average Degree of Labeling (DOL) of 3 to 5 PCTA molecules per antibody.
-
QC Checkpoint 2 (Aggregation): Run Analytical SEC. If High Molecular Weight (HMW) aggregates exceed 5%, proceed to the troubleshooting matrix below.
📊 Diagnostic Data Matrix
Use the following table to benchmark your chelator selection and expected operational parameters.
| Chelator System | Reactive Group | Optimal Conjugation pH | Radiolabeling Temp | Ideal Radiometals | Key Operational Advantage |
| p-SCN-Bn-PCTA | Isothiocyanate | 8.5 – 9.0 | Room Temp (20–25°C) | 64 Cu, 177 Lu, 68 Ga | Fast kinetics at RT; preserves structural integrity of sensitive antibodies. |
| p-SCN-Bn-DOTA | Isothiocyanate | 8.5 – 9.0 | 37°C – 90°C | 177 Lu, 90 Y, 225 Ac | Gold standard in vivo stability, but requires harsh heating for labeling. |
| p-SCN-Bn-NOTA | Isothiocyanate | 8.5 – 9.0 | Room Temp (20–25°C) | 68 Ga, 64 Cu | Smaller cavity size; highly optimal for 68 Ga PET imaging. |
🛠️ Troubleshooting Desk (FAQs)
Q1: My LC-MS shows a Degree of Labeling (DOL) of < 1.0. Why is the conjugation failing? A: A low DOL is almost always a nucleophile competition or reagent degradation issue.
-
Buffer Interference: Ensure your conjugation buffer is strictly amine-free. Trace amounts of Tris or glycine will aggressively outcompete the lysine residues for the isothiocyanate.
-
Reagent Hydrolysis: If your p-SCN-Bn-PCTA stock in DMSO absorbed atmospheric water, the SCN group has hydrolyzed into an unreactive primary amine. Always use fresh, anhydrous DMSO.
-
Protonation State: Verify the pH of your reaction mixture did not drop below 8.5 upon addition of the chelator/DMSO solution.
Q2: Following purification, SEC analysis shows significant high-molecular-weight (HMW) species. Why is the antibody aggregating? A: Aggregation is a hallmark of over-labeling. PCTA adds significant hydrophobic bulk to the antibody. When the DOL exceeds 5, the localized hydrophobic patches drive intermolecular cross-linking and dimer/oligomer formation. Resolution: Reduce the molar excess of p-SCN-Bn-PCTA during conjugation (e.g., from 20x down to 5x). If aggregation persists, implement Hydrophobic Interaction Chromatography (HIC) as a polishing step. Recent biophysical studies on the PCTA-NCAB001 conjugate demonstrated that HIC effectively resolves and removes larger size variants, yielding a highly stable monomeric product 4.
Q3: My LC-MS confirms a perfect DOL of 3.5, but my 177 Lu radiolabeling yields are <50%. What is failing? A: PCTA has exceptionally fast complexation kinetics, but it is highly sensitive to trace metal contamination, particularly Fe(III), Cu(II), and Zn(II) 5. These environmental metals will rapidly occupy the pre-organized PCTA cavity at room temperature, leaving no room for your radiometal. Resolution: The entire workflow must be strictly metal-free. Use Chelex-100 treated buffers, trace-metal grade water, and avoid glass containers (which leach metal ions). Perform all radiolabeling steps in acid-washed, metal-free plasticware.
📐 Visualizations
Workflow of p-SCN-Bn-PCTA bioconjugation, purification, and radiolabeling validation.
📚 References
-
Immuno-PET Imaging and Radioimmunotherapy of 64Cu-/177Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model, Journal of Nuclear Medicine. 1
-
Process to Remove the Size Variants Contained in the Antibody–Chelator Complex PCTA-NCAB001 for Radiolabeling with Copper-64, PMC. 4
-
A systematic evaluation of the potential of PCTA-NCS ligand as a bifunctional chelating agent for design of 177Lu radiopharmaceuticals, ResearchGate. 5
-
Cysteine specific bioconjugation with benzyl isothiocyanates, PMC. 3
-
68Ga Small Peptide Imaging: Comparison of NOTA and PCTA, Bioconjugate Chemistry. 2
Sources
- 1. Immuno-PET Imaging and Radioimmunotherapy of 64Cu-/177Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: p-SCN-Bn-PCTA Radiolabeling & Trace Metal Management
Welcome to the Advanced Technical Support Center for radiopharmaceutical development. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in radiochemistry: the catastrophic impact of trace metal impurities on p-SCN-Bn-PCTA radiolabeling workflows .
This guide abandons generic advice in favor of mechanistic causality, empirical data, and self-validating protocols to ensure your radiochemical yields (RCY) consistently exceed 95%.
Module 1: The Mechanistic Paradox of p-SCN-Bn-PCTA
p-SCN-Bn-PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) is a highly prized bifunctional chelator (BFC). Its 12-membered macrocyclic backbone incorporates a pyridine ring, which provides structural pre-organization. This unique architecture allows for exceptionally fast complexation kinetics with radiometals like 90 Y, 177 Lu, and 64 Cu, often achieving quantitative yields at room temperature or with minimal heating[1][2].
The Causality of Failure: The very structural rigidity that accelerates radiometal binding also creates an ideal, size-matched coordination cavity for ubiquitous transition metals[3]. Trace metals such as Fe(III), Cu(II), and Zn(II) act as aggressive competitive inhibitors. Because these impurities are often present in molar excess relative to the "no-carrier-added" radiometal, they rapidly saturate the PCTA cavity. Notably, while chelators like DOTA can tolerate low parts-per-million (ppm) levels of Fe(III), PCTA is uniquely and acutely sensitive to Fe(III) contamination, leading to abrupt labeling failures[4][5].
Module 2: Quantitative Impact Analysis (Data Presentation)
To troubleshoot effectively, you must understand the specific tolerance thresholds of your chelator. The following table synthesizes empirical data comparing the trace metal tolerance of PCTA against industry-standard BFCs (DOTA and DTPA) during 90 Y radiolabeling[5].
| Trace Metal Impurity | Impact on p-SCN-Bn-PCTA | Impact on p-SCN-Bn-DOTA | Impact on p-SCN-Bn-DTPA |
| Fe(III) | Critical Failure: Severe RCY reduction even at low concentrations (<10 ppm). | Moderate: Minimal effect at low levels; impacts RCY at higher concentrations. | Low: Tolerated up to ~40 ppm before significant RCY drop. |
| Cu(II) | Critical Failure: Drastic RCY reduction at >5 ppm. | Critical Failure: Drastic RCY reduction at >5 ppm. | Critical Failure: Maximum interference across all BFCs. |
| Zn(II) | High Impact: Significant RCY reduction at >5 ppm. | High Impact: Significant RCY reduction at >5 ppm. | Moderate: Interferes at levels >20 ppm. |
| Co(II) | Moderate: Interferes at >10 ppm. | Moderate: Interferes at >5 ppm. | Moderate: Interferes at >20 ppm. |
| Zr(IV) | Low Impact: Minimal effect at lower concentrations. | Low Impact: Minimal effect at lower concentrations. | Low Impact: Negligible effect up to 80 ppm. |
Insight: If your DOTA-conjugated vectors are labeling successfully but your PCTA-conjugated vectors are failing under identical conditions, Fe(III) contamination is the primary mechanistic suspect.
Module 3: Diagnostic Troubleshooting Workflow
When RCY falls below the >95% threshold, use the following logical diagnostic pathway to isolate and eliminate trace metal sources.
Caption: Diagnostic workflow for isolating and remediating trace metal interference in PCTA radiolabeling.
Module 4: Self-Validating Remediation Protocols
To restore scientific integrity to your labeling process, you must implement a self-validating methodology. This protocol ensures that the environment is proven metal-free before introducing expensive biological targeting vectors.
Phase 1: Environmental Passivation
-
Buffer Demetallation: Prepare 0.1 M Ammonium Acetate buffer (pH 4.5–5.5). Add 5 g of Chelex-100 resin per 100 mL of buffer. Stir gently for 2 hours, then filter through a 0.22 µm sterile, metal-free syringe filter.
-
Hardware Preparation: Submerge all glassware and magnetic stir bars in 0.1 M Ultrapure HNO 3 for 24 hours. Rinse thoroughly (5x) with trace-metal-grade (18.2 MΩ·cm) water and dry in a dust-free environment.
Phase 2: The "Naked PCTA" Diagnostic Test (Self-Validation)
Because PCTA is exquisitely sensitive to trace metals, it serves as an ideal analytical probe to assess the chemical purity of your generator eluate[4].
-
Prepare a 1 mg/mL solution of unconjugated p-SCN-Bn-PCTA in demetallated water.
-
In a metal-free Eppendorf tube, combine 37–74 MBq of the radiometal (e.g., 90 YCl 3 or 64 CuCl 2 ) with 0.1 M demetallated ammonium acetate buffer (total volume ~1 mL).
-
Add 20 µL of the naked PCTA ligand solution.
-
Incubate at 80°C for 5 minutes (for 90 Y) or room temperature for 20 minutes (for 64 Cu)[5][6].
-
Analyze via Instant Thin Layer Chromatography (ITLC) or HPLC.
-
Validation Gate: If RCY is >95%, your eluate and buffers are verified metal-free. Proceed to Phase 3. If RCY is <95%, your isotope eluate is contaminated and requires pre-purification.
-
Phase 3: Bioconjugate Radiolabeling
-
Add the p-SCN-Bn-PCTA-conjugated vector (e.g., antibody or peptide) to the validated metal-free buffer.
-
Introduce the radiometal.
-
Incubate under the specific kinetic parameters of your biomolecule (e.g., 37°C for 30 mins for sensitive antibodies).
-
Quench the reaction with 50 mM EDTA (50 µL) to scavenge any unreacted radiometal and remaining trace metals[6].
-
Purify via size-exclusion chromatography (SEC) or spin-filter dialysis.
Module 5: Expert FAQs
Q: I am labeling an RNA aptamer with 64 Cu using p-SCN-Bn-PCTA. My RCY is highly variable. Is temperature or trace metals the likely culprit? A: Trace metals are the primary culprit. Studies demonstrate that 64 Cu-PCTA radiolabeling is nearly quantitative (>95%) across a wide temperature range (5°C to 60°C) at pH 7, provided the environment is metal-free[2]. Variability in this scenario is almost exclusively driven by inconsistent trace metal contamination (likely Cu(II) or Zn(II) from environmental dust or low-grade buffers) outcompeting the 64 Cu for the PCTA cavity.
Q: Can I use ascorbic acid as a radioprotectant during PCTA labeling, or will it interfere with metal states? A: Ascorbic acid is generally safe and highly recommended as a radiolytic stabilizer. Interestingly, in the presence of Fe(III) contamination, ascorbate can actually improve RCY by reducing Fe(III) to Fe(II)[7]. Fe(II) has a lower binding affinity for macrocyclic chelators compared to the highly competitive Fe(III) state, thereby slightly mitigating the interference.
Q: Why do my DTPA-conjugated antibodies label fine with 90 Y, but my PCTA-conjugated antibodies aggregate and fail? A: This is a dual-factor issue. First, as shown in the data table, DTPA is highly tolerant to Fe(III) up to ~40 ppm, whereas PCTA fails at <10 ppm[5]. Your system likely has latent Fe(III) contamination. Second, uncomplexed p-SCN-Bn-PCTA on the antibody surface can promote hydrophobic interactions if the radiometal fails to coordinate, leading to the higher levels of antibody aggregates sometimes observed in failed PCTA-immunoconjugates[6].
References
-
Pandey, U., et al. (2015). "Investigation on the influence of metal ion impurities on the complexation behavior of generator produced 90Y with different bifunctional chelators." ResearchGate. Available at:[Link]
-
Young, J. D., et al. (2019). "The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator." RSC Advances. Available at:[Link]
-
Meyer, M., et al. (2014). "Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging." PubMed Central (PMC). Available at:[Link]
-
Cooper, M. S., et al. (2012). "Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability." PubMed Central (PMC). Available at:[Link]
-
Brandt, M., et al. (2018). "Radioactive Main Group and Rare Earth Metals for Imaging and Therapy." Chemical Reviews. Available at:[Link]
Sources
System Diagnostics: Pathways of Serum Instability
Welcome to the Radiochemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex kinetic and thermodynamic challenges associated with p-SCN-Bn-PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) bioconjugation and serum stability.
Rather than simply providing a list of troubleshooting steps, this guide is built on mechanistic causality. Understanding why a radiometal dissociates from a macrocycle or how a thiourea bond fails is the key to engineering self-validating experimental workflows.
Before troubleshooting, we must isolate the exact mechanism of failure. "Serum instability" is often a blanket term used to describe several distinct chemical failures. The diagram below maps out the true causal pathways of signal loss in serum.
Mechanisms of p-SCN-Bn-PCTA radioimmunoconjugate instability and degradation in serum.
Knowledge Base: Troubleshooting FAQs
Issue 1: Rapid Radiometal Leaching in Serum (The "False Instability" Phenomenon)
-
User Query: "My 64 Cu-PCTA-mAb conjugate shows >15% free radiometal after 48 hours in human serum. Is PCTA thermodynamically unstable with Copper-64?"
-
Scientist's Analysis: PCTA is a rigid macrocycle that forms highly kinetically inert complexes with 64 Cu, generally outperforming acyclic chelators like DTPA[1]. True transchelation (loss of the metal to serum proteins like albumin or ceruloplasmin) is rare at this magnitude. Rapid early leaching is almost always caused by non-specific binding. If the radiometal binds weakly to the antibody's protein backbone rather than inside the PCTA macrocycle, it will rapidly wash off in the presence of serum proteins[2].
-
Causality: The chelate effect requires the metal to be fully encapsulated. Backbone-bound metals lack this thermodynamic protection.
-
Resolution: Implement a post-labeling EDTA/DTPA challenge before your serum assay to scavenge these loosely bound metals (See Protocol 1).
Issue 2: Poor Conjugation Leading to Apparent Serum Instability
-
User Query: "Even after SEC purification, my conjugate degrades immediately in serum. What is happening?"
-
Scientist's Analysis: The root cause is likely upstream during bioconjugation. The isothiocyanate (p-SCN) group is highly susceptible to hydrolysis in aqueous environments (pH > 7)[3]. If the p-SCN-Bn-PCTA hydrolyzes into a primary amine before it can react with the lysine residues of your targeting vector, no thiourea bond is formed. You may end up radiolabeling free, unconjugated PCTA that co-elutes or weakly associates with your protein during initial purification, only to immediately dissociate in serum.
-
Causality: Hydrolyzed BFCs cannot form covalent linkages. The resulting non-covalent association is easily disrupted by the high ionic strength and protein concentration of serum.
-
Resolution: Always reconstitute p-SCN-Bn-PCTA in anhydrous DMSO immediately before use (See Protocol 2).
Issue 3: Comparative Performance vs. DOTA and NOTA
-
User Query: "Should I switch from PCTA to DOTA or NOTA for 68 Ga or 64 Cu?"
-
Scientist's Analysis: It depends on your isotope and labeling conditions. For 68 Ga, both PCTA and NOTA allow for rapid, room-temperature radiolabeling, but NOTA exhibits slightly higher kinetic stability in serum over 4 hours (98% vs 93%)[4]. For 64 Cu, macrocyclic chelators like PCTA, NOTA, and oxo-DO3A demonstrate excellent serum stability (>94% intact at 48h), far superior to DTPA derivatives (<40%)[5]. Some studies note that PCTA and oxo-DO3A maintain >80-95% stability at 48h, whereas DOTA can drop significantly (26-54%) due to in vivo instability with Copper[1].
Data Analytics: Comparative Serum Stability Matrix
To make informed decisions regarding chelator selection, review the quantitative stability data summarized below. This data highlights the kinetic inertness of PCTA compared to industry standards.
| Radiometal | Bifunctional Chelator | Targeting Vector | Timepoint | Serum Stability (%) | Source |
| 64 Cu | p-SCN-Bn-PCTA | Trastuzumab / Rituximab | 48 h | 80.0% - 95.0% | [1],[5] |
| 64 Cu | p-SCN-Bn-DOTA | Trastuzumab | 48 h | 26.0% - 54.0% | [1] |
| 64 Cu | p-SCN-Bn-NOTA | Rituximab | 48 h | > 97.0% | [5] |
| 64 Cu | p-SCN-Bn-DTPA | Rituximab | 48 h | < 15.0% | [1] |
| 68 Ga | p-SCN-Bn-PCTA | cyclo-RGDyK peptide | 4 h | 93.0 ± 2.0% | [4] |
| 68 Ga | p-SCN-Bn-NOTA | cyclo-RGDyK peptide | 4 h | 98.0 ± 1.0% | [4] |
Standard Operating Procedures (Protocols)
To ensure high scientific integrity, the following protocols are designed as self-validating systems . They include built-in thermodynamic challenges to prevent false-positive stability readings.
Protocol 1: Self-Validating Serum Stability Assay (SEC-HPLC Method)
Purpose: To differentiate true transchelation from non-specific backbone binding.
-
The Challenge (Self-Validation): Following the radiolabeling reaction, add 50 mM DTPA (pH 7.0) to the reaction mixture and incubate for 15 minutes at 37°C.
-
Causality: DTPA acts as a thermodynamic sink, stripping any unchelated or backbone-bound radiometal without disrupting the kinetically inert PCTA-metal complex[2].
-
-
Purification: Purify the challenged conjugate using a PD-10 desalting column or a 30 kDa MWCO spin filter to remove the DTPA-metal complexes.
-
Serum Incubation: Combine 50 µL of the purified radioimmunoconjugate with 450 µL of human male AB serum. Incubate at 37°C[1].
-
Time-Course Analysis: At 0, 24, and 48 hours, inject a 20 µL aliquot directly onto a Size Exclusion Chromatography (SEC) HPLC system equipped with a radiometric detector[1].
-
Data Interpretation: Intact conjugate will elute as a high-molecular-weight peak. Transchelated metal (e.g., bound to serum albumin or transferrin) will appear as distinct peaks at different retention times, while free metal will elute near the column volume.
Protocol 2: Optimized Anhydrous Bioconjugation
Purpose: Prevent isothiocyanate hydrolysis to ensure maximum covalent thiourea linkage.
-
Preparation: Buffer exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 8.5) using a 40 kDa MWCO spin column[6]. Ensure the protein concentration is >2 mg/mL.
-
Anhydrous Reconstitution: Immediately before use, dissolve the p-SCN-Bn-PCTA powder in 100% anhydrous DMSO.
-
Causality: Moisture introduces competing nucleophiles (water) that rapidly convert the SCN group to an unreactive primary amine.
-
-
Conjugation: Add a 10- to 40-fold molar excess of the chelator to the antibody[5],[6]. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation. Incubate at 37°C for 1 hour[6].
-
Quenching & Purification: Quench the reaction with 0.1 M glycine to consume any unreacted chelator, then purify via SEC into a suitable storage buffer (e.g., 0.1 M HEPES, pH 7.0)[6].
References
-
Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability. nih.gov.1
-
Which bifunctional chelator for immunoPET with Cu-64? snmjournals.org. 5
-
68Ga Small Peptide Imaging: Comparison of NOTA and PCTA. acs.org. 4
-
Development of 52Mn Labeled Trastuzumab for Extended Time Point PET Imaging of HER2. springermedizin.de. 6
-
Chelator Design and Radiolabeling Chemistry of Radiometals | Targeted Radiopharmaceuticals and Imaging. rsc.org. 2
-
Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging. nih.gov. 3
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Which bifunctional chelator for immunoPET with Cu-64? | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Client Challenge [springermedizin.de]
Technical Support Center: Navigating the Challenges of Scaling Up p-SCN-Bn-PCTA Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and practical advice for scaling up the conjugation of the bifunctional chelator p-SCN-Bn-PCTA to antibodies and other targeting molecules. As a team of Senior Application Scientists, we have structured this resource to address the most common and critical challenges encountered in the field, ensuring scientific integrity and providing actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that arise during the scale-up of p-SCN-Bn-PCTA labeling protocols.
Q1: We are experiencing a significant drop in radiolabeling efficiency after scaling up our conjugation reaction. What are the primary factors to investigate?
A1: A decrease in radiolabeling efficiency upon scale-up is a frequent challenge. The most common culprits are:
-
Suboptimal pH: The reaction between the isothiocyanate group (-SCN) of p-SCN-Bn-PCTA and the primary amines (lysine residues) on your antibody is highly pH-dependent. The optimal pH range is typically 8.5-9.0.[1] In larger volumes, maintaining a stable pH can be more challenging. It is crucial to use a robust buffering system, such as sodium bicarbonate, and to verify the pH of the antibody solution immediately before adding the chelator.[1]
-
Incorrect Molar Ratio: A direct linear scale-up of the chelator-to-antibody molar ratio may not be optimal. At higher concentrations, the reaction kinetics can change. It is advisable to re-optimize the molar ratio in small-scale experiments before proceeding with a large-scale reaction. Ratios typically range from 5:1 to 20:1 (chelator:antibody).[2][3]
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles like sodium azide will compete with the antibody for reaction with the p-SCN-Bn-PCTA, thereby reducing conjugation efficiency. Always ensure your antibody is in a compatible buffer, such as PBS or bicarbonate buffer, prior to conjugation.[4]
-
Reagent Quality: Ensure the p-SCN-Bn-PCTA is of high purity and has been stored correctly (typically at -20°C, protected from light and moisture) to prevent degradation.[5]
Q2: After purification of our scaled-up reaction, we observe a high percentage of unbound radiometal. How can we improve our purification strategy?
A2: This indicates inefficient removal of unconjugated chelator or transchelation of the radiometal. Consider the following:
-
Size-Exclusion Chromatography (SEC) Overload: When scaling up, the capacity of your SEC column (e.g., PD-10) may be exceeded.[1][4] This leads to co-elution of the antibody-conjugate and smaller, unreacted species. To address this, you can either use a larger SEC column or perform multiple runs with the existing column.
-
Alternative Purification Methods: For larger scale purifications, consider more advanced techniques like tangential flow filtration (TFF) or diafiltration. These methods are highly efficient for buffer exchange and removing small molecules from large volumes of protein solutions.[4]
-
Buffer Purity: Ensure all buffers used during and after purification are free of trace metal contaminants that could compete for the radiometal.
Q3: We are observing significant antibody aggregation after conjugation with p-SCN-Bn-PCTA. What measures can we take to mitigate this?
A3: Aggregation is a common issue when modifying proteins and can impact the efficacy and safety of the final product.[6][7][8]
-
Excessive Conjugation: A high degree of conjugation can alter the surface properties of the antibody, leading to aggregation. Carefully optimize the chelator-to-antibody molar ratio to find a balance between sufficient chelation for radiolabeling and maintaining protein integrity.[2]
-
Reaction Conditions: Performing the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration can sometimes reduce aggregation compared to shorter incubations at room temperature.[9]
-
Formulation Buffer: The composition of the final storage buffer is critical. The inclusion of excipients such as polysorbates (e.g., Tween 80) or sugars (e.g., sucrose) can help to stabilize the conjugated antibody and prevent aggregation.[2]
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving common problems encountered during the p-SCN-Bn-PCTA labeling workflow.
Guide 1: Troubleshooting Low Conjugation Efficiency
If you are experiencing low yields of the antibody-PCTA conjugate, follow these steps:
-
Verify Reagent Integrity:
-
p-SCN-Bn-PCTA: Confirm the purity of the chelator. If possible, verify its reactivity with a small molecule containing a primary amine. Ensure the stock solution, typically in anhydrous DMSO, is freshly prepared.[1]
-
Antibody: Confirm the antibody concentration and ensure the buffer is free of interfering substances.
-
-
Optimize Reaction pH:
-
Rationale: The nucleophilic attack of the lysine's epsilon-amino group on the isothiocyanate is most efficient at a pH where a significant portion of the amines are deprotonated.[10]
-
Protocol: Perform a series of small-scale reactions at varying pH values (e.g., 8.0, 8.5, 9.0, 9.5) to identify the optimal pH for your specific antibody. Use a reliable buffer system like sodium bicarbonate.
-
-
Titrate Molar Ratio:
-
Rationale: The optimal number of chelators per antibody is a balance between achieving high specific activity and preserving immunoreactivity.
-
Protocol: Set up parallel reactions with different molar ratios of p-SCN-Bn-PCTA to antibody (e.g., 5:1, 10:1, 20:1). Analyze the resulting conjugates for both the number of chelators per antibody and immunoreactivity.
-
-
Evaluate Incubation Parameters:
-
Rationale: Reaction time and temperature influence the extent of conjugation.
-
Protocol: Compare conjugation efficiency after different incubation times (e.g., 1, 4, 12, and 24 hours) at both room temperature and 4°C.
-
Guide 2: Addressing Poor Radiochemical Purity
High levels of unbound radiometal in the final product can be addressed by:
-
Pre-Purification of Conjugate: Ensure the antibody-PCTA conjugate is thoroughly purified from unreacted chelator before radiolabeling.
-
Optimize Radiolabeling Conditions:
-
pH: The optimal pH for radiolabeling with many metals is acidic to neutral. This will depend on the specific radiometal being used.
-
Temperature and Time: Some radiometals require heating to achieve high radiolabeling efficiency. However, be mindful of the thermal stability of your antibody.[11]
-
-
Post-Labeling Purification:
-
SEC: As mentioned, ensure your SEC column is not overloaded.
-
Chelating Resins: Consider passing the final product through a column containing a chelating resin (e.g., Chelex) to scavenge any remaining free radiometal.
-
Part 3: Experimental Protocols and Data
Step-by-Step Protocol for p-SCN-Bn-PCTA Conjugation
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).[1]
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
p-SCN-Bn-PCTA Preparation:
-
Immediately before use, dissolve p-SCN-Bn-PCTA in anhydrous DMSO to a concentration of 10 mg/mL.[1]
-
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted p-SCN-Bn-PCTA using a size-exclusion column (e.g., PD-10) equilibrated with a suitable buffer (e.g., metal-free saline or acetate buffer).[1]
-
-
Characterization:
-
Determine the protein concentration (e.g., via A280 measurement).
-
Determine the average number of chelators per antibody (chelator-to-antibody ratio, CAR) using MALDI-TOF mass spectrometry.[3]
-
Key Quantitative Parameters
| Parameter | Recommended Range | Rationale |
| Conjugation pH | 8.5 - 9.0 | Optimizes the reactivity of lysine amines with the isothiocyanate group.[1] |
| Molar Ratio (Chelator:Ab) | 5:1 to 20:1 | Balances conjugation efficiency with maintaining protein integrity and immunoreactivity.[2][3] |
| Incubation Time | 1 - 24 hours | Dependent on temperature and desired degree of conjugation. |
| Incubation Temperature | 4°C to Room Temp. | Lower temperatures may reduce aggregation for sensitive antibodies.[9] |
Part 4: Visualizations
Caption: Workflow for p-SCN-Bn-PCTA conjugation and characterization.
Caption: Troubleshooting guide for common scale-up challenges.
References
- Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments.Seminars in nuclear medicine.
- Labelling, quality control and clinical evaluation of monoclonal antibodies for scintigraphy.IAEA-TECDOC-1029.
- A simple method for affinity purification of radiolabeled monoclonal antibodies.PubMed.
- p-SCN-Bn-PCTA,cas:949147-44-8.Ruixibiotech.
- Process to Remove the Size Variants Contained in the Antibody–Chelator Complex PCTA-NCAB001 for Radiolabeling with Copper-64.PMC.
- Quality control test for immunoreactivity of radiolabeled antibody.PubMed.
- Radioisotope Labeled Antibody Production and QC Service.Creative Biolabs.
- Production and Quality Control of [67Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy.ResearchGate.
- Improved Synthesis of the Bifunctional Chelator p-SCN-Bn-HOPO.PMC.
- Application Notes and Protocols for In Vitro Cell Binding Assays of p-SCN-Bn-DOTA Labeled Antibodies.Benchchem.
- Methods for the Production of Radiolabeled Bioagents for ImmunoPET.PMC.
- p-SCN-Bn-PCTA.AxisPharm.
- p-SCN-Bn-PCTA.Macrocyclics.
- A systematic evaluation of the potential of PCTA-NCS ligand as a bifunctional chelating agent for design of 177 Lu radiopharmaceuticals.ResearchGate.
- Technical Support Center: Optimizing Immunoreactivity in Antibody-Chelator Conjugation.Benchchem.
- (PDF) Analytical methods for physicochemical characterization of antibody drug conjugates.ResearchGate.
- Analytical methods for physicochemical characterization of antibody drug conjugates.PMC.
- Analytical Methods for Physicochemical Characterization of Antibody Drug Conjugates.PubMed.
- Antibody Purification Methods.Thermo Fisher Scientific.
- Chemical structures of the bifunctional chelators used for complexing...ResearchGate.
- Yttrium complexation with p-SCN-Bn-PCTA, p-SCN-Bn-DOTA and p-SCN-Bn-DTPA at various metal to ligand ratios (reaction carried out for few minutes at 80 ∘ C ).ResearchGate.
- p-SCN-Bn-PCTA hydrochloride.MedchemExpress.com.
- Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights.Technology Networks.
- Scaling-down antibody radiolabeling reactions with zirconium-89.RSC Publishing.
- Development and Validation of the Stability of p-SCN-Bn-Df via the Reversed-Phase Chromatography Method: Practical Experiences.MDPI.
- p-SCN-Bn-HOPO: A Superior Bifunctional Chelator for 89Zr ImmunoPET.PMC.
- Scheme of antibody conjugation with p-SCN-Bn-DOTA ligand and subsequent radiolabelling with 225 Ac.ResearchGate.
- State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET.ACS Publications.
- (S)-5-(p-Nitrobenzyl)-PCTA, a Promising Bifunctional Ligand with Advantageous Metal Ion Complexation Kinetics.PMC.
- p-SCN-Bn-pcta.PubChem.
- Seeing Beyond Efficacy: How Radiolabeling Advances ADC Drug Development.Champions Oncology.
- Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach.MDPI.
- Technical Support Center: Strategies to Enhance the In Vivo Stability of SCN-Bn-DOTA Chelates.Benchchem.
- Radiolabeling of Nanomaterials: Advantages and Challenges.PMC.
- Control pH During Method Development for Better Chromatography.Agilent.
- pH Indicator Conjugates—Section 20.4.Thermo Fisher Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. p-SCN-Bn-PCTA,cas:949147-44-8 - Ruixibiotech [ruixibiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
head-to-head comparison of bifunctional chelators for antibody imaging
Head-to-Head Comparison of Bifunctional Chelators for Antibody Imaging: A Mechanistic and Practical Guide
As a Senior Application Scientist, I frequently encounter a critical bottleneck in the development of radioimmunoconjugates (RICs): the assumption that the bifunctional chelator (BFC) is merely a passive linker. In reality, the BFC is the thermodynamic and kinetic linchpin of the entire imaging system.
When radiolabeling intact monoclonal antibodies (mAbs) for Positron Emission Tomography (PET), the biological half-life of the IgG (often days to weeks) must be matched with a long-lived radioisotope, predominantly Zirconium-89 ( 89 Zr, t1/2=78.4 h) or Copper-64 ( 64 Cu, t1/2=12.7 h). The causality of failure in immuno-PET often traces back to a mismatch between the metal ion's coordination chemistry and the chelator's denticity. This mismatch leads to in vivo transchelation, off-target radiation dose, and degraded image contrast.
This guide provides an objective, data-driven comparison of modern BFCs, backed by self-validating experimental workflows.
Part 1: The Zirconium-89 Landscape: DFO vs. DFO* vs. HOPO
For over a decade, desferrioxamine B (DFO) has been the clinical gold standard for 89 Zr-immuno-PET. However, 89 Zr 4+ is a highly oxophilic transition metal that demands an octadentate (8-coordinate) environment to achieve kinetic inertness. DFO is only hexadentate (6-coordinate), leaving two coordination sites occupied by labile water molecules. In vivo, this structural vulnerability allows endogenous ligands to strip 89 Zr 4+ from the chelate, resulting in pronounced accumulation in mineral bone[1].
To solve this, next-generation octadentate chelators were engineered to fully saturate the coordination sphere of the Zr 4+ ion. The two leading candidates are DFO* (an extended desferrioxamine derivative) and 3,4,3-(LI-1,2-HOPO) (a hydroxypyridinone-based ligand).
Head-to-head comparisons demonstrate that DFO* provides superior kinetic inertness and significantly reduces bone uptake compared to DFO, while maintaining a highly favorable pharmacokinetic profile with low liver and spleen retention[1],[2]. While HOPO also exhibits excellent stability and minimal bone uptake, its slightly higher lipophilicity can translate to increased hepatic clearance compared to DFO*[2].
Table 1: Quantitative Comparison of 89 Zr Bifunctional Chelators
| Chelator | Denticity | Coordination Saturation | In Vivo Bone Uptake (144h p.i.) | Pharmacokinetic Profile |
| DFO | Hexadentate (6) | Unsaturated | High (~7.9 - 12.1 %ID/g) | Standard baseline, high bone dose |
| DFO* | Octadentate (8) | Saturated | Low (~1.2 - 1.6 %ID/g) | Highly favorable, low liver retention |
| 3,4,3-(LI-1,2-HOPO) | Octadentate (8) | Saturated | Low | Elevated liver/spleen retention |
Part 2: The Copper-64 Landscape: DOTA vs. NOTA vs. Sarcophagines
While DOTA is ubiquitous in radiochemistry, its use with 64 Cu is fundamentally flawed. DOTA forms thermodynamically stable but kinetically labile complexes with copper. In vivo, 64 Cu is easily transchelated by endogenous copper-binding proteins like ceruloplasmin, leading to massive liver accumulation. NOTA and macrobicyclic hexamines (Sarcophagines, e.g., Sar-CO2H) offer superior alternatives that label rapidly at room temperature and resist in vivo demetallation[3].
Table 2: Quantitative Comparison of 64 Cu Bifunctional Chelators
| Chelator | Structure Type | Radiolabeling Conditions | Kinetic Inertness (In Vivo) | Liver Accumulation |
| DOTA | Macrocyclic | 37–40°C (Sluggish) | Poor (Transchelation) | High |
| NOTA | Macrocyclic | Room Temp (Rapid) | Excellent | Low |
| Sar-CO2H | Macrobicyclic | Room Temp (Rapid) | Outstanding | Minimal |
Part 3: Mechanistic Workflow & Visualization
The following diagram illustrates the logical causality between BFC selection, coordination chemistry, and the ultimate in vivo fate of the radioimmunoconjugate.
Workflow of Zr-89 chelator selection and its direct impact on in vivo imaging outcomes.
Part 4: Self-Validating Experimental Protocol ( 89 Zr-DFO*-mAb)
To ensure trustworthiness, a protocol cannot rely on blind faith; it must validate itself at each critical junction. The following workflow utilizes DFO*-p-SCN for 89 Zr labeling. The causality of each step is explicitly defined.
Phase 1: Bioconjugation (The Modification Phase)
-
Buffer Exchange: Exchange the mAb into 0.1 M Na 2 CO 3 buffer (pH 8.8–9.0) using a 50 kDa MWCO centrifugal filter. Causality: Isothiocyanate (NCS) coupling to primary amines (lysines) requires an alkaline pH to ensure the amines are deprotonated and nucleophilic.
-
Conjugation: Add a 3- to 4-fold molar excess of DFO*-p-SCN (dissolved in dry DMSO) to the mAb solution. Incubate at 37°C for 30 minutes with gentle agitation[4].
-
Purification: Remove unreacted chelator using a PD-10 desalting column equilibrated with 0.25 M sodium acetate (pH 5.5).
-
Self-Validation Checkpoint 1 (Chelator-to-Antibody Ratio - CAR): Perform Isotopic Dilution Assay or MALDI-TOF MS. Validation Logic: The CAR must be between 1.0 and 3.0. A CAR > 3.0 risks compromising the antibody's immunoreactivity, while < 1.0 results in poor radiochemical yields.
Phase 2: Radiosynthesis (The Labeling Phase)
-
Neutralization: Obtain 89 Zr-oxalate stock (highly acidic). Neutralize strictly to pH 6.8–7.5 using 1.0 M Na 2 CO 3 . Causality: The antibody will denature at low pH, and the DFO chelator requires a near-neutral pH to deprotonate its hydroxamate oxygens for optimal metal coordination.*
-
Complexation: Add 50–100 MBq of the neutralized 89 Zr to 1 mg of the DFO*-mAb conjugate. Incubate at 37°C for 60 minutes.
-
Self-Validation Checkpoint 2 (Radiochemical Purity - RCP): Perform Instant Thin Layer Chromatography (ITLC-SG) using 50 mM DTPA (pH 7.0) as the mobile phase. Validation Logic: DTPA acts as a scavenger. Any uncomplexed or weakly bound 89 Zr is stripped by DTPA and migrates to the solvent front, ensuring we only measure the thermodynamically stable 89 Zr-DFO complex at the origin. RCP must be >95% to proceed to in vivo injection.*
Phase 3: In Vitro Stability Challenge
-
Serum Incubation: Incubate the purified 89 Zr-DFO*-mAb in human serum at 37°C for 7 days.
-
Self-Validation Checkpoint 3 (Kinetic Inertness): Re-run the DTPA-ITLC assay. Validation Logic: If the complex is kinetically inert (as expected for DFO), >90% of the 89 Zr will remain at the origin. A failure here guarantees in vivo bone uptake and mandates a halt to animal studies.*
References
-
Head-to-head comparison of DFO and DFO chelators: selection of the best candidate for clinical 89Zr-immuno-PET.* European Journal of Nuclear Medicine and Molecular Imaging. 1
-
Toward Optimized 89Zr-Immuno-PET: Side-by-Side Comparison of [89Zr]Zr-DFO-,[89Zr]Zr-3,4,3-(LI-1,2-HOPO)- and [89Zr]Zr-DFO-Cetuximab for Tumor Imaging: Which Chelator Is the Most Suitable?* MDPI Pharmaceuticals. 2
-
Comparison of 64Cu-Complexing Bifunctional Chelators for Radioimmunoconjugation: Labeling Efficiency, Specific Activity, and in Vitro/in Vivo Stability. Bioconjugate Chemistry (ACS). 3
-
A Comparative Analysis of Chelators for Zirconium-89 Labeling in Immuno-PET. Benchchem. 4
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Toward Optimized 89Zr-Immuno-PET: Side-by-Side Comparison of [89Zr]Zr-DFO-, [89Zr]Zr-3,4,3-(LI-1,2-HOPO)- and [89Zr]Zr-DFO*-Cetuximab for Tumor Imaging: Which Chelator Is the Most Suitable? [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Definitive Guide to p-SCN-Bn-PCTA: A Comparative Analysis of Radiolabeling Efficiency
In the development of targeted radiopharmaceuticals, the choice of bifunctional chelator (BFC) dictates not only the manufacturing feasibility but also the in vivo safety and imaging contrast of the final drug product. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has long been the industry standard, its rigid macrocyclic structure presents significant kinetic barriers, often requiring high temperatures (80–90 °C) for efficient radiometal incorporation. This thermal requirement is highly detrimental to heat-sensitive biologics like monoclonal antibodies (mAbs) and delicate peptides.
Enter p-SCN-Bn-PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid). PCTA is a 12-membered macrocyclic chelator featuring a pyridine ring backbone. This guide objectively compares the radiolabeling efficiency, structural causality, and in vivo performance of p-SCN-Bn-PCTA against traditional chelators (DOTA, NOTA, and DTPA), providing actionable, self-validating protocols for drug development professionals.
Mechanistic Causality: Why PCTA Outperforms DOTA at Mild Conditions
The superior radiolabeling kinetics of PCTA stem directly from its molecular architecture. DOTA is a highly symmetric, rigid macrocycle. For a radiometal (e.g., 64 Cu, 177 Lu) to enter the DOTA cavity, the molecule must undergo significant conformational rearrangement, requiring a high activation energy that is typically supplied by heat[1].
Conversely, PCTA incorporates a pyridine ring into its macrocyclic backbone. This structural feature provides "pre-organization"—the nitrogen donors are already spatially oriented to accept the metal ion—while maintaining enough backbone flexibility to allow rapid complexation at room temperature (25 °C)[1]. As a result, PCTA achieves high radiochemical yields (RCY) without the need for thermal energy, preserving the structural integrity and immunoreactivity of conjugated antibodies[2].
Kinetic and thermodynamic relationships of radiometal complexation by DOTA, PCTA, and NOTA.
Quantitative Performance Comparison
When conjugated to antibodies (e.g., Trastuzumab, Cetuximab, Rituximab) or peptides (e.g., RGD), PCTA consistently demonstrates superior radiolabeling efficiency under mild conditions compared to DOTA. For instance, PCTA requires shorter reaction times and lower reaction temperatures to obtain the same radiochemical yields and specific activities as DOTA[3].
| Chelator | Radiometal | Target Molecule | Temp (°C) | Time (min) | Radiochemical Yield (RCY) | In Vivo Serum Stability (24h) |
| PCTA | 64 Cu | Trastuzumab | 25 | < 30 | > 95% | > 95% |
| DOTA | 64 Cu | Trastuzumab | 25 | 120 | 88% | 54% |
| PCTA | 68 Ga | RGD Peptide | 25 | 5 | > 95% | > 93% |
| NOTA | 68 Ga | RGD Peptide | 25 | 5 | > 95% | > 98% |
| PCTA | 177 Lu | Cetuximab | 25 | 60 | > 98% | > 90% |
| DTPA | 64 Cu | Rituximab | 25 | 20 | 96.8% | Poor (High transchelation) |
Data synthesized from comparative studies on 64 Cu, 68 Ga, and 177 Lu radiolabeling[2][3][4][5].
Self-Validating Experimental Protocol: Conjugation & Radiolabeling
To ensure high specific activity and reproducibility, the following protocol outlines the conjugation and radiolabeling of a monoclonal antibody with p-SCN-Bn-PCTA. This workflow is designed as a self-validating system: success at each step guarantees the chemical viability of the next.
Self-validating experimental workflow for antibody conjugation and radiolabeling with PCTA.
Step-by-Step Methodology:
-
Antibody Preparation & Buffer Exchange: Concentrate the antibody (e.g., Cetuximab) to 5–10 mg/mL. Perform a buffer exchange into 0.1 M sodium bicarbonate buffer (pH 8.5) using a spin-filter (e.g., Vivaspin-20). Causality: The isothiocyanate (SCN) group requires a slightly basic pH to efficiently form a stable thiourea bond with the unprotonated primary amines (lysine residues) on the antibody[5].
-
Isothiocyanate Conjugation: Dissolve p-SCN-Bn-PCTA in trace-metal-free DMSO. Add a 10-fold molar excess of the chelator to the antibody solution. Incubate at room temperature for 2 hours, followed by overnight incubation at 4 °C to maximize conjugation efficiency[5].
-
Purification & pH Adjustment: Remove unconjugated chelator via extensive dialysis or repeated spin-filter centrifugation. Exchange the immunoconjugate into 20 mM sodium acetate buffer (pH 6.5). Causality: A weakly acidic pH is optimal for the subsequent complexation of radiometals like 64 Cu and 177 Lu, preventing the formation of insoluble metal hydroxides[5].
-
Radiolabeling: Add the desired activity of 64 CuCl 2 or 177 LuCl 3 to the PCTA-antibody conjugate. Incubate at room temperature (25 °C) for 30–60 minutes. Unlike DOTA, no heating is required, ensuring 100% preservation of antibody immunoreactivity[2][5].
-
Quality Control (Self-Validation): Perform Instant Thin-Layer Chromatography (ITLC-SG) and Size-Exclusion HPLC. Validation Checkpoint: The radiochemical purity must be ≥ 98% before proceeding to in vitro or in vivo studies[5].
In Vivo Biodistribution and Pharmacokinetics
The ultimate test of a chelator is its ability to hold onto the radiometal in the harsh in vivo environment, preventing transchelation to endogenous proteins (like ceruloplasmin, transferrin, or albumin).
For 64 Cu imaging, DOTA is notoriously prone to in vivo demetalation, leading to high non-specific accumulation of free 64 Cu in the liver, which obscures tumor visualization and increases background radiation[4]. In contrast, PCTA forms a highly stable complex with 64 Cu and 177 Lu. Comparative biodistribution studies in tumor-bearing mice demonstrate that 64 Cu-PCTA-antibody conjugates achieve significantly higher tumor-to-background ratios and superior clearance from non-target tissues compared to their DOTA counterparts[2][6].
In vivo fate of radiopharmaceuticals based on chelator stability and transchelation resistance.
Conclusion
For drug development professionals engineering next-generation targeted radiotherapeutics and immuno-PET agents, p-SCN-Bn-PCTA offers a compelling upgrade over DOTA. By enabling rapid, quantitative radiolabeling at room temperature while maintaining exceptional in vivo stability, PCTA streamlines manufacturing workflows and enhances diagnostic and therapeutic efficacy.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Immuno-PET Imaging and Radioimmunotherapy of 64Cu-/177Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
in vivo stability comparison of p-SCN-Bn-PCTA and DOTA conjugates
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.jcu.cz [dspace.jcu.cz]
- 5. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
validating the immunoreactivity of p-SCN-Bn-PCTA conjugated antibodies
Advanced Guide to Validating Immunoreactivity of p-SCN-Bn-PCTA Conjugated Antibodies
Monoclonal antibodies (mAbs) are the cornerstone of targeted radioimmunotherapy and immuno-PET. However, conjugating a bifunctional chelator (BFC) and subsequent radiolabeling can compromise the antibody’s structural integrity and target affinity. This guide objectively compares the performance of the macrocyclic chelator p-SCN-Bn-PCTA against industry alternatives (like DOTA) and provides a highly validated, self-contained protocol for assessing the immunoreactivity of PCTA-conjugated radiopharmaceuticals.
The Chelator Conundrum: p-SCN-Bn-PCTA vs. Industry Standards
The choice of BFC dictates both the radiolabeling conditions and the in vivo stability of the radiometal complex. Historically, p-SCN-Bn-DOTA has been the default BFC. However, DOTA complexation with radiometals like 64 Cu or 177 Lu often requires elevated temperatures (37°C–45°C) or extended incubation times, which can induce antibody denaturation and aggregation[1].
In contrast, p-SCN-Bn-PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid) features a pyridine ring incorporated into the macrocyclic backbone. This unique structural constraint pre-organizes the chelator cavity. The causality here is critical: the pre-organized cavity enables rapid, high-yield radiolabeling at room temperature while maintaining exceptional kinetic inertness, thereby protecting the antibody's delicate paratope from thermal degradation[2].
Table 1: Comparative Performance of BFC-Antibody Conjugates (e.g., 64 Cu)
| Parameter | p-SCN-Bn-PCTA | p-SCN-Bn-DOTA | p-SCN-Bn-NOTA |
| Optimal Radiolabeling Temp | Room Temperature | 37°C – 45°C | Room Temperature |
| Time to >95% RCY | < 30 minutes | 2 – 12 hours | < 30 minutes |
| Serum Stability (48h) | > 95% intact | < 60% intact | > 95% intact |
| Immunoreactivity Retention | Excellent (>85%) | Variable (<75%) | Excellent (>85%) |
| Versatility | 64 Cu, 177 Lu, 90 Y | 64 Cu, 177 Lu, 89 Zr | Primarily 64 Cu, 68 Ga |
Data synthesized from comparative BFC studies[1].
System-Validated Conjugation & Radiolabeling Workflow
To ensure the downstream immunoreactivity assay is valid, the upstream conjugation must be highly controlled. The isothiocyanate (-SCN) group reacts exclusively with unprotonated primary amines (typically lysine residues).
Causality Check: If the buffer pH is below 8.5, lysines remain protonated, plummeting conjugation efficiency. If the pH exceeds 9.0, the -SCN group rapidly hydrolyzes into an unreactive amine.
Protocol: PCTA Conjugation and Radiolabeling
-
Buffer Exchange: Centrifuge the native mAb (e.g., Cetuximab or Trastuzumab) into 0.1 M sodium bicarbonate buffer (pH 8.5) using a 50 kDa MWCO spin filter.
-
Conjugation: Add a 10-to-20-fold molar excess of p-SCN-Bn-PCTA (dissolved in DMSO) to the mAb. Ensure final DMSO concentration is <5% to prevent mAb precipitation. Incubate at room temperature for 2 hours[2].
-
Purification: Remove unreacted chelator via size-exclusion chromatography (e.g., PD-10 column) pre-equilibrated with 0.1 M ammonium acetate (pH 6.0).
-
Radiolabeling: Add the radiometal (e.g., 64 CuCl 2 or 177 LuCl 3 ) to the PCTA-mAb conjugate. Incubate at room temperature for 30 minutes.
-
Quality Control (Self-Validation): Perform instant thin-layer chromatography (iTLC) using 50 mM DTPA as the mobile phase. Intact radiolabeled mAb remains at the origin ( Rf=0 ), while free radiometal migrates with the solvent front ( Rf=1 ). Proceed to immunoreactivity testing only if Radiochemical Yield (RCY) > 95%.
Workflow for p-SCN-Bn-PCTA antibody conjugation and radiolabeling.
Validating Immunoreactivity: The Lindmo Assay
Standard saturation binding assays are insufficient for radiopharmaceuticals because they are heavily influenced by the equilibrium dissociation constant ( Kd ). The Lindmo assay overcomes this by extrapolating binding to conditions of infinite antigen excess, isolating the true fraction of antibody capable of binding[3].
Causality Check: Why infinite antigen excess? At infinite antigen concentration, the probability of an active antibody finding an antigen approaches 100%. Any unbound radioactivity under these theoretical conditions is definitively non-immunoreactive (e.g., damaged during PCTA conjugation or radiolabeling).
Protocol: The Lindmo Assay
-
Antigen Preparation: Harvest target-expressing cells (e.g., EGFR+ cells for Cetuximab) and suspend them in PBS containing 1% BSA (to prevent non-specific binding).
-
Serial Dilution: Prepare a 6-point serial dilution of cells ranging from 1×107 to 3×105 cells/mL in microcentrifuge tubes.
-
Tracer Addition: Add a fixed, trace amount of the radiolabeled PCTA-mAb (e.g., 20,000 cpm, typically 1-5 ng) to each tube[4].
-
Equilibration: Incubate the tubes at 37°C for 45–60 minutes with gentle agitation. Self-Validation Step: Include a control tube with a massive excess of unlabeled mAb to determine non-specific binding; subtract this background value from all total bound counts.
-
Separation: Centrifuge the tubes to pellet the cells. Wash the pellet twice with ice-cold PBS to lock the equilibrium state.
-
Quantification: Count the radioactivity in the cell pellets (Bound) and the combined supernatants/washes (Free) using a gamma counter.
Logical progression of the Lindmo assay for determining immunoreactive fraction.
Data Interpretation & Mathematical Modeling
The data must be linearized using a double-inverse plot (derived from the Langmuir binding isotherm)[3].
Plot the ratio of Total Activity applied to Specifically Bound Activity ( BoundTotal ) on the Y-axis against the inverse of the cell concentration ( [Cells]1 ) on the X-axis.
-
Linear Regression: Fit the data points to a straight line.
-
Y-Intercept: The point where the line crosses the Y-axis represents infinite antigen concentration ( ∞1=0 ).
-
Immunoreactive Fraction (r): Calculate the inverse of the Y-intercept ( r=Y-intercept1 ).
Table 2: Troubleshooting Lindmo Assay Results
| Calculated Immunoreactivity | Interpretation | Recommended Action |
| > 85% | Excellent retention of binding affinity. PCTA conjugation was benign. | Proceed to in vivo biodistribution / PET imaging. |
| 60% - 85% | Moderate damage. Likely over-conjugation of PCTA chelators. | Reduce molar excess of p-SCN-Bn-PCTA during conjugation step. |
| < 60% | Severe structural damage or active-site blockage. | Check conjugation pH, reduce reaction time, or switch to site-specific conjugation. |
Conclusion
By migrating from legacy chelators like DOTA to p-SCN-Bn-PCTA, researchers can execute radiolabeling at room temperature, drastically reducing thermal degradation of the antibody. When validated through a rigorously controlled Lindmo assay, PCTA-conjugated antibodies consistently demonstrate superior immunoreactive fractions, translating to higher tumor-to-background ratios in clinical imaging and therapy.
References
-
Comparison of bifunctional chelates for (64)Cu antibody imaging Source: PubMed / Eur J Nucl Med Mol Imaging[Link]
-
Immuno-PET Imaging and Radioimmunotherapy of 64Cu-/177Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model Source: PubMed / J Nucl Med[Link]
-
A Robust Method for Assaying the Immunoreactive Fraction in Nonequilibrium Systems Source: NIH / Pharmaceuticals[Link]
-
In Vitro Characterization of Radiolabeled Monoclonal Antibodies Specific for the Extracellular Domain of Prostate-specific Membrane Antigen1 Source: AACR Journals[Link]
Sources
- 1. Comparison of bifunctional chelates for (64)Cu antibody imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immuno-PET Imaging and Radioimmunotherapy of 64Cu-/177Lu-Labeled Anti-EGFR Antibody in Esophageal Squamous Cell Carcinoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Kinetic Stability of Macrocyclic Chelators: An In-Depth Guide for Researchers
In the realm of radiopharmaceuticals, magnetic resonance imaging (MRI) contrast agents, and other applications requiring the delivery of metal ions in vivo, the stability of the metal-chelator complex is paramount. While thermodynamic stability provides a measure of the overall strength of the metal-ligand bond, it is the kinetic stability, or inertness, that truly dictates the performance and safety of these agents in a biological system. This guide provides a comprehensive comparative analysis of the kinetic stability of commonly used macrocyclic chelators, offering insights into the underlying principles and practical methodologies for their evaluation.
The Critical Distinction: Kinetic vs. Thermodynamic Stability
Before delving into a comparative analysis, it is crucial to understand the fundamental difference between thermodynamic and kinetic stability.
-
Thermodynamic Stability: This refers to the equilibrium position of the complex formation reaction. It is quantified by the stability constant (log K), where a higher value indicates a greater propensity for the complex to form and a lower concentration of free metal ion at equilibrium. However, this says nothing about how quickly this equilibrium is reached or how readily the complex dissociates.
-
Kinetic Stability (Inertness): This describes the rate at which the metal complex dissociates or undergoes exchange with other ligands. A kinetically inert complex has a slow rate of dissociation, even if it is thermodynamically less stable than other potential complexes in the biological milieu. For in vivo applications, where the agent must traverse the bloodstream and encounter a multitude of competing biological ligands and metal ions, kinetic inertness is the more critical parameter for preventing the release of the potentially toxic free metal ion.[1][2]
The "macrocyclic effect" is a key contributor to the enhanced stability of complexes with macrocyclic ligands compared to their acyclic analogues. The pre-organized structure of the macrocycle reduces the entropic penalty of complexation, leading to higher thermodynamic stability and often, but not always, greater kinetic inertness.[3]
Sources
A Comparative In Vivo Performance Review of p-SCN-Bn-PCTA for Radiopharmaceutical Development
A Senior Application Scientist's Guide to Chelator Selection
For researchers and professionals in radiopharmaceutical development, the choice of a bifunctional chelator is a critical decision that profoundly impacts the stability, pharmacokinetics, and ultimately, the diagnostic or therapeutic efficacy of a targeting agent. While DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has long been the industry's workhorse, a new generation of chelators offers significant advantages. This guide provides an in-depth, objective comparison of p-SCN-Bn-PCTA (para-isothiocyanatobenzyl-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) against established alternatives, focusing on its in vivo performance supported by experimental data.
The Crucial Role of the Bifunctional Chelator
A bifunctional chelator (BFC) acts as a molecular bridge, securely binding a radiometal ion while providing a reactive group for covalent attachment to a targeting biomolecule, such as a monoclonal antibody (mAb) or peptide.[1][2] The ideal BFC must form a complex with the radiometal that is both thermodynamically stable and kinetically inert to prevent the release of the free radionuclide in vivo, which could lead to off-target radiation dose and compromised imaging contrast.[3] The choice of chelator is dictated by the specific radiometal, the nature of the targeting molecule, and the intended clinical application.[3]
An Introduction to p-SCN-Bn-PCTA
p-SCN-Bn-PCTA is a macrocyclic chelator built on a rigid pyridine-containing framework.[4] This structural pre-organization is key to its performance, as it reduces the energetic penalty required for metal complexation, often leading to faster labeling kinetics compared to more flexible structures like DOTA.[5] The p-SCN-Bn- moiety provides an isothiocyanate group, which efficiently forms stable thiourea bonds with primary amines (e.g., lysine residues) on proteins and peptides.[6]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Radiometal chelators for infection diagnostics [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling p-SCN-Bn-pcta
As a Senior Application Scientist, I approach the handling of p-SCN-Bn-PCTA (3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid) not just as a procedural necessity, but as a critical transition point in radiopharmaceutical development.
When you move this bifunctional chelator (BFC) from a benchtop chemical to a clinical radioconjugate, the hazard profile fundamentally shifts. You are no longer just managing chemical reactivity; you are engineering a vehicle for targeted radiation. This guide provides the mechanistic causality behind our safety protocols, ensuring your laboratory operations are both scientifically rigorous and uncompromisingly safe.
Physicochemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. p-SCN-Bn-PCTA is supplied as a hydrochloride salt and features a highly reactive isothiocyanate (-NCS) group. This group is an electrophile designed to form robust thiourea bonds with primary amines (like lysine residues on antibodies)[1].
However, this exact mechanism makes it a potent occupational hazard. The -NCS group does not distinguish between a monoclonal antibody and the keratinized proteins of your skin or the mucosal membranes of your respiratory tract[2].
Table 1: Physicochemical & Hazard Profile of p-SCN-Bn-PCTA
| Property / Hazard | Specification | Causality & Operational Impact |
| Chemical Formula | C25H29N5O6S⋅3HCl | Supplied as an HCl salt; solutions will be highly acidic upon initial dissolution, requiring careful buffering[3]. |
| Molecular Weight | 637.0 g/mol | Requires precise micro-molar calculations to maintain optimal chelator-to-antibody ratios (typically 5:1)[1]. |
| Primary Hazard | Skin/Eye Irritant, Sensitizer | The electrophilic -NCS group reacts indiscriminately with biological amines. Repeated exposure can lead to severe allergic sensitization[2]. |
| Solvent Compatibility | DMSO, DMF | The hydrophobic benzyl linker necessitates organic co-solvents. Caution: DMSO rapidly permeates the skin, carrying dissolved BFCs directly into the bloodstream[1]. |
The PPE Matrix: Chemical vs. Radiochemical Workflows
The Personal Protective Equipment (PPE) required for handling p-SCN-Bn-PCTA evolves dynamically throughout the experimental workflow.
Table 2: PPE Matrix for Handling p-SCN-Bn-PCTA
| Workflow Phase | Eye & Face Protection | Hand & Body Protection | Engineering Controls & Monitoring |
| Phase 1: Chemical Handling (Raw Powder & Bioconjugation) | 2[2] | Double nitrile gloves (mandatory when using DMSO), standard lab coat. | Chemical fume hood. Avoid aerosolizing the lyophilized powder. |
| Phase 2: Radiochemistry (e.g., 64Cu , 68Ga labeling) | Safety glasses behind an L-block leaded glass shield. | Double nitrile gloves, radiation-resistant gown, extremity dosimeter (ring). | Shielded hot cell or Class II Type B2 BSC. Whole-body dosimeters. |
Operational Workflow & Validated Protocols
The following protocols are designed as self-validating systems. We utilize p-SCN-Bn-PCTA because its macrocyclic backbone allows for rapid radiometal coordination at room or physiological temperatures, preserving heat-sensitive biomolecules like antibodies or RNA aptamers[4].
Protocol A: Bioconjugation to Monoclonal Antibodies (e.g., Cetuximab)
Objective: Covalently link the PCTA chelator to the antibody via a thiourea bond.
-
Stock Preparation: Dissolve p-SCN-Bn-PCTA powder in anhydrous DMSO to yield a 10 mM stock.
-
Expert Insight: Water must be strictly excluded at this stage. Moisture will prematurely hydrolyze the isothiocyanate into a non-reactive thiocarbamate, ruining conjugation efficiency.
-
-
Buffer Exchange: Prepare the antibody (e.g., Cetuximab) in 0.1 M Sodium Bicarbonate buffer, adjusted to pH 8.5[4].
-
Expert Insight: At pH < 7.0, lysine ϵ -amines are protonated ( NH3+ ) and non-nucleophilic. Elevating the pH to 8.5 deprotonates them, driving the nucleophilic attack on the -NCS carbon.
-
-
Reaction: Add the PCTA-DMSO stock to the antibody solution at a 5:1 molar ratio. Incubate at 37°C for 2 to 12 hours[1].
-
Purification: Remove unreacted chelator using Size Exclusion Chromatography (SEC) or a 30 kDa MWCO ultrafiltration unit, exchanging the conjugate into 0.1 M ammonium acetate (pH 6.0)[1].
-
Self-Validation Checkpoint: Run a small aliquot on analytical SEC. A shift in the UV absorbance peak (280 nm) confirms successful conjugation and the removal of low-molecular-weight impurities.
-
Protocol B: Radiolabeling with Copper-64 ( 64Cu )
Objective: Coordinate the radiometal within the PCTA macrocycle.
-
Isotope Addition: Add 64CuCl2 to the purified PCTA-antibody conjugate in the 0.1 M ammonium acetate buffer (pH 5.5).
-
Expert Insight: pH 5.5 is the thermodynamic sweet spot. It is acidic enough to prevent 64Cu2+ from precipitating as insoluble copper hydroxide, yet basic enough to ensure the acetate arms of the PCTA chelator remain deprotonated and ready for metal coordination[1].
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Quenching & QC: Add 1 mM EDTA to scavenge any unchelated 64Cu .
-
Self-Validation Checkpoint: Perform Radio-ITLC (Instant Thin Layer Chromatography) using 0.1 M citric acid. Free 64Cu−EDTA will migrate to the solvent front, while the intact 64Cu -PCTA-Antibody remains at the origin. Radiochemical purity should exceed 95%.
-
System Logic & Workflow Visualization
The transition from chemical hazard to radiation hazard requires strict logistical segregation. The diagram below maps the operational flow and the corresponding disposal logic.
Operational workflow for p-SCN-Bn-PCTA handling, from bioconjugation to waste disposal.
Spill Management & Disposal Plans
Handling failures require immediate, targeted responses based on the current state of the molecule.
Chemical Spills (Unlabeled p-SCN-Bn-PCTA):
-
Neutralization: The reactive -NCS group must be quenched. Flood the spill with a 1 M solution of a primary amine (e.g., ethanolamine or glycine buffer) to rapidly form harmless thiourea derivatives.
-
Cleanup: Absorb with inert materials (vermiculite or spill pads).
-
Disposal: Seal in a designated hazardous chemical waste container. Do not mix with acidic waste.
Radiochemical Spills (Isotope-Labeled Conjugate):
-
Containment: Drop absorbent pads over the spill immediately. Do not wipe, as this spreads the radioactive contamination.
-
Decontamination: Use a commercially available radiodecontaminant (e.g., Radiacwash) working from the outside of the spill toward the center.
-
Disposal: All cleanup materials must be placed in lead- or acrylic-shielded waste bins for Decay-in-Storage (DIS). For 64Cu (half-life = 12.7 hours), hold for a minimum of 10 half-lives (approx. 5.5 days), survey to ensure background levels are reached, and then dispose of according to institutional biological/chemical waste protocols.
References
- Macrocyclics. "p-SCN-Bn-PCTA Product Specifications and Properties." Macrocyclics, Inc.
- Benchchem. "p-SCN-Bn-TCMC HCl Safety Data and PPE Recommendations." Benchchem.
- MDPI. "Process to Remove the Size Variants Contained in the Antibody–Chelator Complex PCTA-NCAB001 for Radiolabeling with Copper-64." MDPI.
- National Institutes of Health (NIH/PMC). "Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging." PMC.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
